Vadilex
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
66157-43-5 |
|---|---|
Molecular Formula |
C46H58N2O10-2 |
Molecular Weight |
799.0 g/mol |
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
InChI Key |
DMPRDSPPYMZQBT-CEAXSRTFSA-L |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Isomeric SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonyms |
2-(4-benzylpiperidino)-1-(4-hydroxyphenyl)-2-methyl-1-ethanol 4-benzyl-alpha-(p-hydroxyphenyl)-beta-methyl-1-piperidineethanol 61 91 RC ifenprodil ifenprodil hydrochloride ifenprodil hydrochloride, (+-)-isomer ifenprodil tartrate ifenprodil tartrate (1:1), (R*,S*)-(+-)-(R-(R*,R*))-isomer ifenprodil tartrate (1:1), (R-(R*,R*))-isomer ifenprodil tartrate (2:1), (R-(R*,R*))-isomer ifenprodil, (R*,S*)-(+-)-isomer ifenprodil, tartrate(R-(R*,R*))-isomer Vadilex |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of Vadilex
An In-depth Technical Guide on the Core Mechanism of Action of Vadilex (Ifenprodil)
Introduction
This compound, with the active pharmaceutical ingredient Ifenprodil, is a phenylethanolamine compound recognized for its unique pharmacological profile.[1][2][3] It is classified primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist with remarkable selectivity for the GluN2B subunit.[4][5][6] Concurrently, it functions as an alpha-1 adrenergic receptor antagonist, contributing to its vasodilatory properties.[1][7][8] This dual mechanism of action, along with interactions with other neural targets, underpins its therapeutic potential and application in cerebrovascular and peripheral vascular diseases.[6][8][9] This guide provides a detailed examination of Ifenprodil's molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Allosteric Modulation of NMDA Receptors
Ifenprodil's principal mechanism involves the selective inhibition of NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic plasticity and neuronal communication.[4][10] Its action is highly specific to NMDA receptors containing the GluN2B subunit.[11][12]
Subunit-Selective Binding Ifenprodil acts as a non-competitive, voltage-independent antagonist.[1][13][14] It binds to a unique allosteric site located at the interface between the N-terminal domains (NTDs), also known as amino-terminal domains (ATDs), of the GluN1 and GluN2B subunits.[9][13][14][15] This binding site is physically distinct from the agonist binding sites for glutamate (on GluN2) and glycine (on GluN1) and from the ion channel pore itself.[5] The binding of Ifenprodil stabilizes a closed or inactivated conformation of the receptor, thereby reducing the probability of the ion channel opening.[16][17] This inhibitory action prevents the influx of calcium (Ca²⁺) ions, a critical step in preventing glutamate-mediated excitotoxicity.[1][18][19]
A notable characteristic of Ifenprodil's action is its use-dependence; it binds with significantly higher affinity to receptors that are already activated by an agonist.[5][13]
Secondary Pharmacological Targets
Beyond its primary action on NMDA receptors, Ifenprodil interacts with several other receptor systems.
1. Alpha-1 Adrenergic Receptor Antagonism Ifenprodil is a known antagonist of alpha-1 adrenergic receptors.[1][7][20] These G-protein coupled receptors typically bind norepinephrine, leading to the activation of the Gq protein signaling cascade. This results in the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum. By blocking these receptors, Ifenprodil inhibits this cascade, leading to smooth muscle relaxation and vasodilation.[1]
2. Other Molecular Targets Ifenprodil also demonstrates affinity for other receptors, although these interactions are generally considered secondary to its primary mechanisms:
-
Sigma (σ) Receptors: It acts as a ligand for sigma receptors, with some studies indicating a higher affinity for the σ₂ subtype.[3][9][21]
-
GIRK Channels: It inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][8][9]
-
Serotonin Receptors: Interactions with serotonin receptors have also been reported.[3][9]
Data Presentation: Quantitative Pharmacological Profile
The following table summarizes key quantitative data regarding Ifenprodil's binding affinity and inhibitory potency at its primary targets.
| Parameter | Receptor/Target | Value | Species | Reference |
| IC₅₀ | GluN1/GluN2B NMDA Receptor | 0.34 µM | Recombinant | [8][11] |
| IC₅₀ | GluN1/GluN2A NMDA Receptor | 146 µM | Recombinant | [8][11] |
| IC₅₀ | GluN2B NMDA Receptor | 0.15 µM | Not Specified | [14] |
| Kᵢ (High Affinity) | [³H]MK801 Binding Site | ~15 nM | Rat Brain | [17] |
| Kₑ | [³H]Ifenprodil Binding Site | 5.09 nM | Rat Brain | [21] |
| Kₑ | Unlabeled Ifenprodil | 205 nM | Rat Cerebral Cortex | [22] |
Experimental Protocols
The mechanisms of Ifenprodil have been elucidated through a variety of in vitro and in vivo experimental techniques.
1. Radioligand Binding Assays These assays are used to determine the affinity (Kᵢ, Kₑ) and density (Bmax) of Ifenprodil for its receptor targets.
-
Objective: To quantify the binding characteristics of Ifenprodil to NMDA or other receptors.
-
Methodology:
-
Membrane Preparation: Cerebral cortical tissue from rats is homogenized and centrifuged to isolate synaptic membranes containing the receptors of interest.[17][22]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]Ifenprodil or ¹²⁵I-ifenprodil) at a specific temperature (e.g., 37°C) and pH (e.g., 7.7) for a set duration to reach equilibrium.[21][22]
-
Competition: For competition assays, incubations are performed with the radioligand and varying concentrations of unlabeled Ifenprodil to determine its inhibitory constant (Kᵢ).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: Scatchard analysis or non-linear regression is used to calculate Kₑ and Bmax values from saturation binding data, or Kᵢ values from competition data.[22]
-
2. Electrophysiology (Two-Electrode Voltage Clamp) This technique is employed to study the functional effects of Ifenprodil on ion channel activity.
-
Objective: To measure Ifenprodil's inhibitory effect on NMDA receptor-mediated currents.
-
Methodology:
-
Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2B).[8][10]
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Two microelectrodes are inserted into the cell, one to measure membrane potential and the other to inject current.
-
Agonist Application: NMDA receptor agonists (glutamate and glycine) are applied to the cell, inducing an inward current through the receptor's ion channel.
-
Antagonist Application: Ifenprodil is co-applied with the agonists at various concentrations.
-
Data Acquisition: The resulting changes in ion current are recorded. The inhibition of the agonist-induced current by Ifenprodil is measured.
-
Analysis: Dose-response curves are generated to calculate the IC₅₀ value, representing the concentration of Ifenprodil required to inhibit 50% of the maximal receptor response.[8]
-
3. Intracellular Calcium Measurement This method visualizes the functional consequence of NMDA receptor antagonism, which is the blockage of calcium influx.
-
Objective: To measure Ifenprodil's ability to block NMDA-stimulated increases in intracellular Ca²⁺.[18]
-
Methodology:
-
Cell Culture: Primary neuronal cultures (e.g., from murine neocortex) are prepared.[18]
-
Dye Loading: The cultured neurons are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-3 AM.[18][23]
-
Stimulation: The cells are stimulated with NMDA to open the receptor channels and induce Ca²⁺ influx.
-
Inhibition: The experiment is repeated in the presence of varying concentrations of Ifenprodil.
-
Imaging: Changes in intracellular Ca²⁺ concentration are measured by monitoring the fluorescence intensity of the dye using fluorescence microscopy.
-
Analysis: The inhibition of the NMDA-induced fluorescence signal by Ifenprodil is quantified to assess its functional antagonism.
-
Conclusion
The mechanism of action of this compound (Ifenprodil) is multifaceted, defined by a primary, high-affinity, allosteric antagonism of GluN2B-containing NMDA receptors and a secondary antagonism of alpha-1 adrenergic receptors. This dual activity effectively reduces glutamate-mediated excitotoxicity and promotes vasodilation. Its complex pharmacology, which also includes interactions with sigma receptors and GIRK channels, makes it a valuable agent for therapeutic applications and a critical tool for neuropharmacological research. A thorough understanding of these distinct yet concurrent mechanisms is essential for the continued development and clinical application of Ifenprodil and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ifenprodil - Wikipedia [en.wikipedia.org]
- 4. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism...: Ingenta Connect [ingentaconnect.com]
- 6. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]
- 7. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 15. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blockade by polyamine NMDA antagonists related to ifenprodil of NMDA-induced synthesis of cyclic GMP, increases in calcium and cytotoxicity in cultured neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The GluN1/GluN2B NMDA receptor and metabotropic glutamate receptor 1 negative allosteric modulator has enhanced neuroprotection in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adrenergic alpha-1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 21. Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 125I-ifenprodil: synthesis and characterization of binding to a polyamine-sensitive site in cerebral cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Vadilex (Ifenprodil): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadilex, the brand name for the chemical compound Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. This unique mechanism of action has positioned Ifenprodil as a compound of significant interest for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and pharmacodynamics of Ifenprodil. Detailed experimental protocols and a visualization of its primary signaling pathway are included to support further research and development efforts.
Chemical Structure and Properties
Ifenprodil is a synthetic organic compound belonging to the piperidine class of chemicals.[1][2] Its chemical structure is characterized by a 4-benzylpiperidine moiety linked to a 1-(4-hydroxyphenyl)-1-propanol group.
Chemical Name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[3][4]
Synonyms: Cerocral, Dilvax, RC 61-91[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of Ifenprodil is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₇NO₂ | [3][4] |
| Molecular Weight | 325.45 g/mol | [3] |
| CAS Number | 23210-56-2 | [3][4] |
| Melting Point | 178-180 °C (Tartrate Salt) | [5] |
| Solubility | Soluble in ethanol and DMSO. Slightly soluble in water. | [5][6] |
| pKa | Data not available in the searched literature | |
| LogP | 4.04 | [6] |
Table 1: Physicochemical Properties of Ifenprodil
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for determining the appropriate dosage and administration schedule. The following table summarizes key pharmacokinetic parameters of Ifenprodil from a study in healthy Chinese volunteers following intravenous administration.
| Parameter | 5 mg Dose | 10 mg Dose | 15 mg Dose |
| Cmax (ng/mL) | 10.13 ± 4.02 | 19.17 ± 5.75 | 28.35 ± 7.93 |
| AUC₀₋t (ng·h/mL) | 20.37 ± 6.84 | 43.82 ± 15.90 | 67.19 ± 24.51 |
| AUC₀₋∞ (ng·h/mL) | 22.19 ± 7.02 | 47.95 ± 16.92 | 73.11 ± 26.04 |
| t₁/₂ (h) | 3.58 ± 1.23 | 4.12 ± 1.37 | 4.25 ± 1.18 |
| Vd (L) | 248.3 ± 93.7 | 237.1 ± 85.6 | 231.5 ± 79.4 |
| CL (L/h) | 48.7 ± 15.3 | 46.2 ± 13.8 | 45.1 ± 12.7 |
Table 2: Pharmacokinetic Parameters of Ifenprodil in Healthy Volunteers (Intravenous Administration) [7]
Data presented as mean ± standard deviation.
Metabolism: In vivo and in vitro studies in rats have shown that Ifenprodil undergoes both Phase I and Phase II metabolism. The primary site of metabolic activity is the phenol group, with glucuronidation being a major metabolic pathway.[8]
Pharmacodynamics
Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, showing high selectivity for receptors containing the GluN2B subunit. It binds to a unique site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting receptor function. This inhibition reduces the influx of calcium ions into neurons, which is a key mechanism in excitotoxicity.[7]
| Target | Action | IC₅₀ | Reference |
| NMDA Receptor (GluN2B subunit) | Non-competitive antagonist | 0.34 µM | |
| NMDA Receptor (GluN2A subunit) | Non-competitive antagonist | 146 µM | |
| α₁-Adrenergic Receptor | Antagonist | Quantitative data not specified | [3] |
| Sigma (σ) Receptors | Ligand | Quantitative data not specified | [3] |
Table 3: Pharmacodynamic Profile of Ifenprodil
Signaling Pathway
Ifenprodil's therapeutic effects are primarily mediated through its modulation of the NMDA receptor signaling pathway. By selectively inhibiting GluN2B-containing NMDA receptors, it prevents excessive calcium influx, which in turn inhibits downstream signaling cascades associated with excitotoxicity and neuronal damage.
Caption: Ifenprodil's mechanism of action on the NMDA receptor signaling pathway.
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia
This protocol provides a methodology for assessing the neuroprotective effects of Ifenprodil in a rodent model.
Objective: To evaluate the neuroprotective efficacy of Ifenprodil following an ischemic event.
Materials:
-
Ifenprodil Tartrate
-
Vehicle (e.g., saline, DMSO, PEG300)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical equipment for Middle Cerebral Artery Occlusion (MCAo)
Procedure:
-
Drug Preparation: Prepare a stock solution of Ifenprodil Tartrate in DMSO. On the day of the experiment, dilute the stock with saline or a suitable vehicle to the desired final concentration.
-
Animal Model: Induce focal cerebral ischemia using the MCAo model.
-
Drug Administration: Administer Ifenprodil or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion.
-
Post-operative Care: Monitor animals for recovery and provide appropriate post-operative care.
-
Outcome Assessment: Assess neurological deficits and infarct volume at predetermined time points post-ischemia.
Caption: Experimental workflow for in vivo assessment of Ifenprodil's neuroprotective effects.
In Vitro Whole-Cell Patch Clamp Electrophysiology
This protocol is for studying the inhibitory effect of Ifenprodil on NMDA receptor currents in cultured neurons.
Objective: To quantify the inhibition of NMDA receptor-mediated currents by Ifenprodil.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External and internal recording solutions
-
Patch clamp rig with amplifier and data acquisition system
-
NMDA and glycine
-
Ifenprodil
Procedure:
-
Cell Culture: Plate and maintain primary neuronal cultures.
-
Electrophysiology:
-
Obtain whole-cell patch clamp recordings from cultured neurons.
-
Apply NMDA and glycine to elicit receptor-mediated currents.
-
Perfuse with varying concentrations of Ifenprodil to determine its inhibitory effect on the NMDA-induced currents.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of Ifenprodil to calculate the percent inhibition and determine the IC₅₀.
Conclusion
Ifenprodil (this compound) is a well-characterized NMDA receptor antagonist with high selectivity for the GluN2B subunit. Its established chemical, pharmacokinetic, and pharmacodynamic profiles make it a valuable tool for research into various neurological disorders. The provided data and protocols offer a solid foundation for drug development professionals to design and execute further preclinical and clinical investigations.
References
- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. Study of effects of ifenprodil in patients with methamphetamine dependence: Protocol for an exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
original synthesis pathway of Vadilex
An In-depth Technical Guide on the Original Synthesis and Mechanism of Action of Vadilex (Ifenprodil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the active pharmaceutical ingredient Ifenprodil, is a cerebral vasodilator and a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Specifically, it exhibits high affinity for the GluN2B subunit, making it a valuable pharmacological tool for studying NMDA receptor subtypes and a lead compound for the development of neuroprotective agents.[2][3] Chemically, Ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol.[4] This guide provides a detailed overview of its original synthesis pathway, based on early patent literature, and its molecular mechanism of action.
Original Synthesis Pathway
The core synthesis of Ifenprodil originates from readily available starting materials, with key early patents outlining a streamlined three-step process starting from 4'-hydroxypropiophenone. This approach, detailed in U.S. Patent 4,377,691, improves upon earlier methods by avoiding the need for protecting groups on the phenolic hydroxyl function.[1][4][5] The pathway consists of an α-bromination, condensation with 4-benzylpyridine to form a pyridinium salt, and a final catalytic reduction of both the ketone and the pyridine ring to yield the target erythro-diastereomer.
Visualization of Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of Ifenprodil.
References
- 1. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof - Google Patents [patents.google.com]
- 5. CN103130707A - Preparation method of ifenprodil tartrate - Google Patents [patents.google.com]
Vadilex (Ifenprodil): A Technical Guide to a Piperidine Derivative Targeting the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadilex, the brand name for the compound Ifenprodil, is a piperidine derivative with significant pharmacological activity as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides an in-depth overview of Ifenprodil, focusing on its chemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Introduction
Ifenprodil, chemically identified as 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, is a member of the piperidine class of heterocyclic compounds.[1] Piperidines are prevalent structural motifs in a wide array of pharmaceuticals and natural alkaloids, valued for their versatile biological activities.[2] Marketed under trade names including this compound, Cerocral, and Dilvax, Ifenprodil was initially developed as a cerebral vasodilator.[3] Its primary mechanism of action involves the selective, non-competitive antagonism of NMDA receptors, specifically those containing the GluN2B subunit.[4][5] This selectivity has positioned Ifenprodil as a valuable pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors in synaptic plasticity, memory, and various neuropathological conditions.[6]
Chemical and Physical Properties
Ifenprodil is a substituted phenethylamine and β-hydroxyamphetamine derivative.[3] It is pharmaceutically utilized as a tartrate salt.[3]
| Property | Value | Reference |
| IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | [1] |
| Molecular Formula | C21H27NO2 | [1] |
| Molecular Weight | 325.4 g/mol | [1] |
| CAS Number | 23210-56-2 | [1] |
| Solubility | Soluble in ethanol (10 mg/ml, with heat), water (1 mg/ml, with sonication). Very slightly soluble in acetone or chloroform. Essentially insoluble in ether. | [7] |
Mechanism of Action
Ifenprodil functions as a negative allosteric modulator of the NMDA receptor, exhibiting high affinity for a distinct site on the GluN2B subunit.[4][5] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system. It is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits.[4]
Ifenprodil's binding site is located at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[4] This allosteric binding reduces the channel's open probability without directly competing with the binding of the endogenous agonists, glutamate and glycine.[4][6] This interaction leads to an inhibition of the ion flux through the channel.
In addition to its primary action on NMDA receptors, Ifenprodil has been shown to interact with other receptor systems, including α1-adrenergic, serotonin, and sigma receptors, and it also inhibits G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][4]
Signaling Pathway
The following diagram illustrates the inhibitory effect of Ifenprodil on the NMDA receptor signaling pathway.
Caption: Ifenprodil's inhibitory action on the NMDA receptor signaling pathway.
Quantitative Pharmacological Data
The potency of Ifenprodil has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for GluN2B-containing NMDA receptors.
| Receptor/Channel | Cell Type | IC50 Value | Key Findings | Reference |
| NR1A/NR2B NMDA Receptors | Xenopus oocytes | 0.34 µM | High-affinity inhibition. The inhibitory effect is reduced by increasing glycine concentration. | [6] |
| NR1A/NR2A NMDA Receptors | Xenopus oocytes | 146 µM | Low-affinity inhibition, approximately 400-fold lower than for NR1A/NR2B receptors. | [6] |
| NMDA Receptors (Neonatal Rat Forebrain) | Neonatal Rat Forebrain Membranes | 0.3 µM | High affinity for a homogeneous population of NMDA receptors. | [8] |
| 5-HT3 Receptor Channels | N1E-115 cells | 16 µM (pre-incubation) | Inhibition is dependent on the application protocol. | [9] |
Pharmacokinetic Properties
A study in healthy Chinese volunteers provided the following pharmacokinetic data for intravenous infusions of Ifenprodil.
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings | Reference |
| 5 mg (single IV infusion) | Data not specified | Data not specified | Peak plasma concentrations and area under the curve were linearly related to the dose. | [10] |
| 10 mg (single IV infusion) | Data not specified | Data not specified | No accumulation was observed after repeated daily administration for 7 days. | [10] |
| 15 mg (single IV infusion) | Data not specified | Data not specified | [10] |
Experimental Protocols
Synthesis of Ifenprodil Tartrate
A common synthetic route for Ifenprodil tartrate involves the following key steps:
-
Bromination: 4-hydroxypropiophenone is used as the starting material and undergoes bromination to prepare the intermediate 1-(4-hydroxyphenyl)-2-bromopropane-1-one.[2]
-
Condensation: The brominated intermediate is then condensed with 4-benzylpyridine to yield 1-(4-hydroxyphenyl)-2-(4-benzylpyridyl)propan-1-one hydrobromide.[2]
-
Reduction: The resulting intermediate undergoes hydro-reduction, often catalyzed by a metal ion, to form Ifenprodil.[2]
-
Salt Formation: Finally, Ifenprodil is treated with tartaric acid to form the tartrate salt.[2]
An alternative method involves the condensation reaction of 2-amino-1-(4-hydroxyphenyl) propanol with 1,5-dihalo-3-benzyl pentane, followed by salification with tartaric acid.[11]
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effect of Ifenprodil on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose. pH adjusted to 7.3 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
Agonist Solution: Extracellular solution containing NMDA and glycine (e.g., 100 µM each).
-
Ifenprodil Solution: Agonist solution containing the desired concentration of Ifenprodil.
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.[6]
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[6]
-
-
Data Acquisition:
-
Record baseline currents.
-
Apply the agonist solution to evoke NMDA receptor-mediated currents.
-
Once a stable baseline response is established, co-apply the agonist solution containing Ifenprodil.
-
Record the inhibited current until a steady-state block is achieved.
-
To test for reversibility, wash out the Ifenprodil-containing solution by perfusing with the agonist solution alone.[6]
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA receptor-mediated current in the absence (control) and presence of Ifenprodil.
-
Calculate the percentage of inhibition for each concentration of Ifenprodil.
-
Construct a concentration-response curve and fit with a suitable equation (e.g., Hill equation) to determine the IC50 value.[6]
Experimental Workflow: Patch-Clamp Analysis
The following diagram outlines the workflow for a typical patch-clamp experiment to evaluate the effect of Ifenprodil.
Caption: Workflow for patch-clamp analysis of Ifenprodil's effect on ion channels.
Conclusion
This compound (Ifenprodil) is a well-characterized piperidine derivative that serves as a potent and selective antagonist of GluN2B-containing NMDA receptors. Its distinct mechanism of action and pharmacological profile make it an invaluable tool for neuroscience research and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and relevant experimental data and protocols to facilitate its use in research and drug development. Further investigation into its clinical applications and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties are promising areas for future research.
References
- 1. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]
- 3. Ifenprodil - Wikipedia [en.wikipedia.org]
- 4. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of 5-HT3 receptor cation channels by ifenprodil in excised patches of N1E-115 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103130707A - Preparation method of ifenprodil tartrate - Google Patents [patents.google.com]
Historical Clinical Applications of Vadilex (Ifenprodil): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadilex, the brand name for the compound Ifenprodil, has a multifaceted history as a therapeutic agent. Initially developed and marketed as a cerebral and peripheral vasodilator, its clinical applications have evolved with the scientific community's growing understanding of its unique mechanism of action. This technical guide provides an in-depth overview of the historical and emerging clinical applications of this compound, with a focus on its underlying pharmacology, experimental protocols from key studies, and quantitative outcomes. Ifenprodil is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, specifically targeting the GluN2B subunit, which underpins its diverse therapeutic potential.[1][2][3][4][5] It also exhibits activity as an α1-adrenergic antagonist and an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[2][3][6]
Core Mechanism of Action: NMDA Receptor Antagonism
Ifenprodil's primary mechanism of action lies in its non-competitive antagonism of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate. It exhibits a high affinity for the GluN2B subunit, a component of certain NMDA receptor complexes. This selectivity is key to its pharmacological profile. The binding of Ifenprodil to the GluN1-GluN2B interface induces a conformational change in the receptor, which inhibits ion channel opening and subsequent calcium influx. This modulation of glutamatergic neurotransmission is central to its effects in various neurological and pathological conditions.
Historical Clinical Applications
This compound was historically prescribed for circulatory disorders, leveraging its vasodilatory properties. While detailed protocols from these early clinical studies are not extensively available in modern databases, the primary indications and available data are summarized below.
Peripheral Arterial Occlusive Disease (PAOD)
This compound was utilized in the treatment of intermittent claudication, a common symptom of PAOD. The aim was to improve blood flow and, consequently, the quality of life for patients.
Experimental Protocol: The ARTEMIS Study
A notable investigation into the effects of Ifenprodil on PAOD was the ARTEMIS study. This open, prospective, multicenter study assessed the quality of life in patients with intermittent claudication.
-
Objective: To evaluate the change in quality of life for patients with PAOD treated with Ifenprodil tartrate.
-
Patient Population: 4821 patients with intermittent claudication (Stage II of the Leriche and Fontaine classification).
-
Intervention: Ifenprodil tartrate 20 mg, administered three times daily for one year.
-
Assessment Tool: The ARTEMIS questionnaire, a self-administered instrument combining the generic SF-36 health survey with disease-specific questions, was used to evaluate quality of life. The questionnaire was administered at baseline and at 3, 6, 9, and 12 months.
-
Key Outcome: Improvement in quality of life scores over the 12-month treatment period.
Quantitative Data
| Parameter | Result |
| Global Clinical Improvement (Investigator Rated) | Rated as "good" in 70% of cases. |
| Quality of Life Scores (ARTEMIS Questionnaire) | Statistically significant improvement (p ≤ 0.0001) in all dimensions of the reduced questionnaire and in 12 of the 15 dimensions of the complete version from baseline to 12 months. |
Otologic and Vestibular Disorders
Early clinical use of this compound extended to the treatment of certain ear-related conditions with a suspected vascular component, such as vertigo and cochlear issues associated with otospongiosis. The rationale was likely based on its vasodilatory effects improving microcirculation in the inner ear. However, detailed clinical trial data for these indications are sparse in the available literature. Published articles from the 1970s indicate its use in these areas, but specific protocols and quantitative outcomes are not readily accessible.
Emerging and Recent Clinical Applications
More recently, research has shifted to explore the therapeutic potential of Ifenprodil's NMDA receptor antagonism in a wider range of conditions beyond its original vascular indications.
Idiopathic Pulmonary Fibrosis (IPF) and Chronic Cough
Ifenprodil has been investigated for its anti-inflammatory and anti-fibrotic properties in the context of IPF, a progressive and fatal lung disease.
Experimental Protocol: Phase 2 Proof-of-Concept Study
A Phase 2 study evaluated the efficacy of Ifenprodil in patients with IPF and associated chronic cough.
-
Objective: To assess the efficacy of Ifenprodil in improving lung function and reducing cough frequency in patients with IPF.
-
Primary Endpoint (IPF): Proportion of patients with stable or improved Forced Vital Capacity (FVC) over a 12-week period.
-
Methodology: FVC was measured at baseline and at the 12-week follow-up.
Quantitative Data
| Parameter | Result |
| Patients with Stable or Improved FVC | 65% of patients treated with Ifenprodil. |
| Statistical Significance | The result was statistically significant when compared to an anticipated placebo effect of 40%. |
Methamphetamine Use Disorder
The role of glutamatergic pathways in addiction has led to the investigation of Ifenprodil for the treatment of methamphetamine use disorder.
Experimental Protocol: Exploratory Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the clinical efficacy and safety of Ifenprodil for treating methamphetamine use disorder.
-
Patient Population: Individuals with methamphetamine use disorder.
-
Intervention: Participants were randomized to receive placebo, 60 mg/day of Ifenprodil, or 120 mg/day of Ifenprodil for 84 days.
-
Primary Outcome: Use or non-use of methamphetamine during the treatment period.
While the primary and secondary outcomes were not met, the study did provide evidence for the safety of Ifenprodil in this patient population and suggested a potential for reducing emotionality problems associated with withdrawal.
Conclusion
This compound (Ifenprodil) has a rich clinical history that reflects an evolving understanding of its pharmacological properties. From its initial use as a vasodilator for peripheral and cerebral circulatory disorders, its journey has led to investigations into its potential for treating complex neurological and respiratory conditions. The selective antagonism of the GluN2B-containing NMDA receptor remains the cornerstone of its therapeutic action and continues to be an area of active research for drug development professionals. While detailed data from its earliest clinical applications are not as readily available, recent and ongoing studies provide a clearer picture of its potential in new therapeutic areas.
References
- 1. [Quality of life of patient with peripheral arterial obliterative disease treated with ifenprodil tartrate. Results of an ARTEMIS study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of the impact of peripheral obliterative arteriopathy on quality of life] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Measurement of quality of life in intermittent claudication. Clinical validation of a questionnaire] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study of the action of this compound in the therapy of otologic diseases with vascular components] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ifenprodil tartrate on vertebral, basilar and internal carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Symptomatic peripheral arterial disease: the value of a validated questionnaire and a clinical decision rule - PMC [pmc.ncbi.nlm.nih.gov]
Vadilex (Ifenprodil) for the Treatment of Otologic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadilex, the brand name for the active pharmaceutical ingredient Ifenprodil, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a preferential affinity for the GluN2B subunit.[1] This technical guide provides a comprehensive overview of the preclinical research investigating the therapeutic potential of this compound in the context of otologic diseases, with a primary focus on its otoprotective and tinnitus-alleviating properties. The document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the relevant signaling pathways and experimental workflows. While preclinical findings are promising, it is important to note a lack of extensive human clinical trial data for Ifenprodil in otologic conditions.
Introduction
Otologic diseases, including hearing loss and tinnitus, represent a significant and growing global health concern.[2] The underlying pathophysiology of many of these conditions involves excitotoxicity, a process of neuronal damage or death resulting from excessive stimulation by neurotransmitters such as glutamate. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the auditory system, has emerged as a promising therapeutic target. This compound (Ifenprodil) is a phenethylamine derivative that acts as a non-competitive antagonist at the NMDA receptor, with a notable selectivity for receptors containing the GluN2B subunit.[1] This selectivity offers the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists. This guide will delve into the scientific underpinnings of this compound's application in otology.
Mechanism of Action
Ifenprodil's primary mechanism of action is the allosteric modulation of the NMDA receptor. It binds to a specific site on the GluN1/GluN2B heterodimer interface, distinct from the glutamate or glycine binding sites.[1] This binding stabilizes a closed state of the ion channel, thereby reducing the influx of Ca2+ in response to glutamate binding. The overactivation of NMDA receptors in the cochlea, particularly in response to acoustic trauma or ototoxic agents, is believed to contribute to the pathophysiology of tinnitus and hearing loss. By selectively inhibiting GluN2B-containing NMDA receptors, Ifenprodil can mitigate this excitotoxic cascade.[3][4][5]
Preclinical Data for Otologic Applications
The majority of research on Ifenprodil for otologic diseases comes from preclinical animal models, primarily focusing on tinnitus and otoprotection.
Tinnitus
Preclinical studies have demonstrated that local application of Ifenprodil to the cochlea can prevent the development of noise-induced tinnitus in a rat model.[3][4][6] This effect appears to be time-dependent, with administration shortly after the acoustic trauma being most effective.
Otoprotection
Ifenprodil has also been investigated for its potential to protect against ototoxicity. By blocking NMDA receptors, it may prevent the excitotoxic damage to hair cells and spiral ganglion neurons induced by certain drugs or excessive noise exposure.
Table 1: Summary of Quantitative Data from Preclinical Studies
| Study Type | Animal Model | Condition | Ifenprodil Administration | Key Quantitative Findings | Reference |
| Tinnitus Prevention | Rat | Noise-Induced Tinnitus | Local cochlear application | Prevention of tinnitus development when administered within 4 days of noise exposure. | [3][4][6] |
| Neuroprotection | In vitro (cortical neurons) | Glutamate-induced excitotoxicity | Bath application | Potent blockade of NMDA-induced neurotoxicity. | [7] |
Note: Specific quantitative data such as percentage reduction in tinnitus prevalence or hair cell survival rates are not consistently reported in the abstracts of the reviewed literature. Access to full-text articles would be required for a more detailed quantitative summary.
Experimental Protocols
The following are generalized experimental protocols based on the available literature. For detailed, replicable protocols, consulting the full-text publications is essential.
Animal Model of Noise-Induced Tinnitus
-
Subjects: Adult Wistar or Sprague-Dawley rats.
-
Tinnitus Induction: Exposure to a high-intensity, narrow-band noise (e.g., 10 kHz at 110 dB SPL for 2 hours) under anesthesia.
-
Behavioral Assessment: Tinnitus is often assessed using a conditioned suppression or gap-detection paradigm. A common method involves training the animals to associate a specific sound with a mild foot shock. After noise exposure, a change in their startle response to a gap of silence within a background noise is interpreted as the perception of tinnitus.
-
Ifenprodil Administration: Local application to the cochlea is achieved by surgically exposing the round window membrane and applying a gelfoam pledget soaked in an Ifenprodil solution. The precise concentration and volume of the solution are critical parameters that would be detailed in the full publication.
In Vitro Otoprotection Assay
-
Model: Primary cultures of cochlear hair cells or spiral ganglion neurons.
-
Ototoxic Challenge: Exposure to a known ototoxic agent, such as cisplatin or gentamicin, or to high concentrations of glutamate.
-
Ifenprodil Treatment: Ifenprodil is added to the culture medium at various concentrations before, during, or after the ototoxic challenge.
-
Outcome Measures: Cell viability is assessed using methods such as immunocytochemistry to count surviving hair cells or neurons, or by using fluorescent viability dyes.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity in the Cochlea
Caption: NMDA receptor-mediated excitotoxicity pathway in cochlear neurons.
Experimental Workflow for Preclinical Tinnitus Study
References
- 1. Ifenprodil - Wikipedia [en.wikipedia.org]
- 2. Preclinical prospects of investigational agents for hearing loss treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Cochlear NMDA Receptors Prevents Long-Term Tinnitus during a Brief Consolidation Window after Acoustic Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. karger.com [karger.com]
- 6. Blockade of cochlear NMDA receptors prevents long-term tinnitus during a brief consolidation window after acoustic trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of Ifenprodil (Vadilex): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of Ifenprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its core mechanisms of action, quantitative data from various experimental systems, and detailed experimental protocols. Ifenprodil, commercially known as Vadilex, exhibits a high affinity for the GluN2B subunit of the NMDA receptor, making it a valuable tool for investigating the role of this specific receptor subtype in a range of physiological and pathological processes.
Core Mechanism of Action and Signaling Pathways
Ifenprodil acts as a non-competitive antagonist at the NMDA receptor. Its primary mechanism involves binding to a site at the interface of the GluN1 and GluN2B subunits, which allosterically inhibits receptor function and reduces the influx of calcium into neurons.[1] This selective antagonism of GluN2B-containing NMDA receptors is the basis for its neuroprotective effects against excitotoxicity, a key process in several neurodegenerative diseases.[2]
Beyond its primary target, Ifenprodil has been shown to interact with other ion channels and signaling pathways. Notably, it inhibits G protein-activated inwardly rectifying K+ (GIRK) channels and voltage-gated Kv1.5 potassium channels.[3][4] Furthermore, in vitro studies have demonstrated that Ifenprodil can activate the mTOR signaling pathway and modulate the expression of pro-inflammatory cytokines, suggesting a broader range of cellular effects.[5]
Signaling Pathway of Ifenprodil at the NMDA Receptor
Caption: Simplified signaling pathway of Ifenprodil at the NMDA receptor.
Quantitative In Vitro Data
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of Ifenprodil from various in vitro studies. These values can vary depending on the experimental system, including the specific receptor subunits expressed and the assay conditions.
| Target | Receptor Subunit Composition | Experimental System | Parameter | Value | Reference |
| NMDA Receptor | NR1A/NR2B | Xenopus oocytes | IC50 | 0.34 µM | [6] |
| NMDA Receptor | NR1A/NR2A | Xenopus oocytes | IC50 | 146 µM | [6] |
| NMDA Receptor | Wild-type NR1/NR2B | Recombinant | IC50 | 156 nM | [7] |
| NMDA Receptor | Chimeric NR1/NR2A-(LIVBP NR2B) | Recombinant | IC50 | 215 nM | [7] |
| NMDA Receptor | Wild-type NR2A | Recombinant | IC50 | 28 µM | [7] |
| NMDA Receptor | Chimeric NR2B-(LIVBP NR2A) | Recombinant | IC50 | 75 µM | [7] |
| NMDA Receptor | GluN2B | Two-electrode voltage clamp | IC50 | 223 nM | [8] |
| Kv1.5 Channel | hKv1.5 | Xenopus oocyte expression system | IC50 (peak current) | 43.1 µM | [3] |
| Kv1.5 Channel | hKv1.5 | Xenopus oocyte expression system | IC50 (steady state) | 35.5 µM | [3] |
| GIRK Channel | GIRK1/GIRK2 | Xenopus oocytes | - | Submicromolar to micromolar inhibition | [9] |
| Stereoisomer | Target | Parameter | Value | Reference |
| (1R,2R)-Ifenprodil | GluN2B-NMDA Receptor | Ki | 5.8 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols used in the study of Ifenprodil.
Two-Microelectrode Voltage Clamp in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, such as the NMDA receptor, expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of agonists (e.g., NMDA and glycine).
-
Ifenprodil is applied at various concentrations to determine its inhibitory effect on the agonist-induced currents. The slow onset of inhibition requires prolonged application of Ifenprodil to reach equilibrium.[10]
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value.
Patch-Clamp Electrophysiology in Mammalian Cells
Patch-clamp techniques allow for the detailed study of single-channel and whole-cell currents in cultured mammalian cells (e.g., HEK293 cells or primary neurons).
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits of interest.
-
Recording Configuration:
-
Whole-Cell: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow electrical access to the entire cell. This configuration is used to measure macroscopic currents.
-
Outside-Out: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing a small patch of membrane to detach with its extracellular side facing outwards. This is used for studying single-channel kinetics.
-
-
Solutions: The composition of the internal (pipette) and external (bath) solutions is critical and is formulated to isolate the currents of interest.
-
Data Acquisition and Analysis: Currents are recorded in response to agonist and antagonist application. For single-channel recordings, parameters such as open probability, mean open time, and single-channel conductance are analyzed.[11]
General Experimental Workflow for In Vitro Studies
Caption: A general experimental workflow for in vitro electrophysiological studies of Ifenprodil.
Neuroprotection and Cytotoxicity Assays
These assays are used to evaluate the protective effects of Ifenprodil against neuronal cell death and to assess its own potential toxicity.
-
Primary Neuronal Culture: Cortical or hippocampal neurons are isolated from embryonic rodents and cultured.
-
Induction of Excitotoxicity: Neuronal injury is induced by exposing the cultures to a high concentration of NMDA or glutamate.
-
Ifenprodil Treatment: Cells are co-treated with various concentrations of Ifenprodil to assess its neuroprotective efficacy.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells.
-
Cytotoxicity of Ifenprodil Analogs: The intrinsic toxicity of Ifenprodil and its analogs can be assessed by treating cell lines (e.g., SH-SY5Y) with increasing concentrations of the compounds and measuring cell viability.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of G protein-activated inwardly rectifying K+ channels by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Vasodilatory Effects of Vadilex (Ifenprodil)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the vasodilatory effects of Vadilex, with its active ingredient Ifenprodil. The document delves into its dual-receptor antagonism, presents available quantitative data, outlines key experimental methodologies for studying its vascular effects, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual Antagonism
Ifenprodil, the active compound in this compound, elicits its vasodilatory effects primarily through a unique dual antagonism of α1-adrenergic receptors and N-methyl-D-aspartate (NMDA) receptors.[1] This multifaceted pharmacological profile positions it as a significant area of interest for cardiovascular and neurological research.
Alpha-1 Adrenergic Receptor Antagonism
The most direct mechanism contributing to this compound's vasodilatory properties is its function as an antagonist at α1-adrenergic receptors.[1] These receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction upon activation by endogenous catecholamines like norepinephrine. By blocking these receptors, Ifenprodil inhibits the associated signaling cascade, leading to smooth muscle relaxation and a subsequent increase in blood vessel diameter.[1][2]
NMDA Receptor Antagonism
In addition to its adrenergic effects, Ifenprodil is a selective non-competitive antagonist of NMDA receptors, showing a remarkable selectivity for the GluN2B subunit.[1][3] While the primary role of NMDA receptors is in neuronal excitotoxicity and synaptic plasticity, their inhibition by Ifenprodil may contribute to its overall cardiovascular effects. The vasodilation linked to NMDA receptor antagonism is likely indirect, potentially involving modulation of central nervous system output to the vasculature or effects on other cell types that influence vascular tone.
Quantitative Data on Ifenprodil's Pharmacological Activity
The following tables summarize the available quantitative data on Ifenprodil's interaction with its target receptors and its observed physiological effects.
| Target Receptor | Parameter | Value | Species/Tissue | Reference |
| NMDA Receptor (GluN1A/GluN2B) | IC50 | 0.34 µM | Recombinant (Xenopus oocytes) | [4] |
| NMDA Receptor (GluN1A/GluN2A) | IC50 | 146 µM | Recombinant (Xenopus oocytes) | [4] |
| NMDA Receptor | High-affinity IC50 | 0.75 µM | Cultured Rat Hippocampal Neurons | [5] |
| NMDA Receptor | Low-affinity IC50 | 161 µM | Cultured Rat Hippocampal Neurons | [5] |
| Human Kv1.5 Channel | Peak Current IC50 | 43.1 µM | Xenopus oocyte expression system | [6] |
| Human Kv1.5 Channel | Steady State IC50 | 35.5 µM | Xenopus oocyte expression system | [6] |
| Physiological Effect | Experimental Model | Ifenprodil Concentration/Dose | Observed Effect | Reference |
| Vasoconstrictor Response | Isolated perfused rat mesenteric artery | 5.0 x 10⁻⁹ - 5.0 x 10⁻⁸ M | Noncompetitive blockade of noradrenaline-induced vasoconstriction | [2] |
| Intraocular Pressure | Rabbit | 0.5% topical solution | Maximum reduction of 3.4 mmHg | [7] |
| Optic Nerve Head Blood Velocity | Rabbit | 0.5% topical solution (twice daily for 20 days) | Significant increase in tissue blood velocity | [7] |
| Mean Arterial Pressure | Anesthetized rabbits with central sympathetic stimulation | 1.5, 3, and 6 mg/kg/day (i.p. for 14 days) | Dose-related reduction in L-glutamate-induced increases in mean arterial pressure | [8] |
| Brain Edema and Infarct Volume | Spontaneously hypertensive rats with transient focal cerebral ischemia | 10 µg/kg/minute (i.v.) | Significant reduction in brain edema (82.5 ± 0.4% vs. 83.5 ± 0.4%) and infarct volume (132 ± 14 mm³ vs. 168 ± 25 mm³) | [9] |
Key Experimental Protocols
The investigation of this compound's vasodilatory effects often employs in vitro methods to characterize its direct action on vascular tissue. The wire myograph assay is a gold-standard technique for this purpose.[1][10][11]
In Vitro Vasodilation Assay using Wire Myography
Objective: To assess the vasodilatory effect of Ifenprodil on isolated arterial segments.
Materials and Reagents:
-
Ifenprodil
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution
-
A vasoconstrictor agent (e.g., Norepinephrine, Phenylephrine)
-
An endothelium-dependent vasodilator for control (e.g., Acetylcholine)
-
Wire myograph system
-
Dissection microscope and surgical instruments
Protocol Outline:
-
Tissue Isolation:
-
Mounting the Arterial Rings:
-
Equilibration and Viability Testing:
-
Allow the mounted vessel to equilibrate in the PSS-filled chamber, which is maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[1]
-
Assess the viability of the tissue by inducing contraction with a high-potassium solution.[1]
-
Verify the integrity of the endothelium by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine.[1]
-
-
Experimental Procedure:
-
Pre-constrict the arterial ring with a vasoconstrictor agent (e.g., norepinephrine) to establish a stable contractile tone.
-
Once a plateau in contraction is reached, add Ifenprodil to the chamber in a cumulative, concentration-dependent manner.
-
Record the changes in isometric tension, with a decrease in tension indicating vasodilation.
-
Construct concentration-response curves to determine the potency (e.g., IC50) of Ifenprodil.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. reprocell.com [reprocell.com]
- 2. Vascular relaxation by ifenprodil in the isolated perfused rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ifenprodil on aqueous humor dynamics and optic nerve head circulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of chronic ifenprodil in a model of central sympathetic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ifenprodil, a polyamine site NMDA receptor antagonist, on reperfusion injury after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Vadilex (Ifenprodil): A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadilex, the brand name for the compound Ifenprodil, represents a significant journey in pharmacotherapy, from its initial development as a cerebral vasodilator to its later characterization as a highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides an in-depth exploration of the discovery and development history of Ifenprodil, its intricate mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols that were pivotal in elucidating its pharmacological profile are also presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Development History
The story of Ifenprodil begins in the 1970s, with its initial synthesis and development by the French pharmaceutical company Sanofi-Synthélabo. Originally investigated for its vasodilatory properties, it was marketed for the treatment of cerebral and peripheral vascular diseases. It was later discovered that Ifenprodil's therapeutic effects were mediated through a novel mechanism involving the antagonism of NMDA receptors, a finding that opened up new avenues for its potential application in a range of neurological disorders.
A key breakthrough in understanding Ifenprodil's action was the discovery of its high selectivity for NMDA receptors containing the GluN2B subunit. This specificity offered the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists. Research has since explored its neuroprotective, anticonvulsant, and antinociceptive properties. More recently, Ifenprodil has been investigated for new indications, including its potential utility in the treatment of COVID-19, highlighting its continued relevance in drug discovery.[1]
Chemical Properties and Synthesis
Ifenprodil is a synthetic phenylethanolamine derivative. Several methods for its synthesis have been patented and published over the years. A common synthetic route involves the reaction of 4-hydroxypropiophenone with copper bromide to form an intermediate, which is then condensed with 4-benzylpyridine. Subsequent reduction of the resulting compound yields Ifenprodil.[2] The tartrate salt of Ifenprodil is typically used in pharmaceutical formulations.
Mechanism of Action
Ifenprodil exerts its pharmacological effects primarily through the non-competitive antagonism of NMDA receptors. Its high selectivity for the GluN2B subunit is a defining characteristic.
Allosteric Inhibition of the NMDA Receptor
Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B subunit N-terminal domains.[3][4] This allosteric binding modulates the receptor's function without directly competing with the binding of the endogenous agonists, glutamate and glycine. The binding of Ifenprodil reduces the channel open probability, thereby decreasing the influx of calcium ions (Ca2+) in response to receptor activation. This inhibitory effect is voltage-independent.[4]
Signaling Pathway
The inhibition of GluN2B-containing NMDA receptors by Ifenprodil has significant downstream signaling consequences. By reducing excessive Ca2+ influx, Ifenprodil can mitigate excitotoxicity, a key pathological process in various neurological conditions. This can lead to the modulation of downstream pathways involved in synaptic plasticity, cell survival, and inflammation. For instance, Ifenprodil has been shown to affect the phosphorylation state of key signaling molecules and modulate the expression of certain genes.[5][6] It has also been found to reverse the elevation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the hippocampus.[5]
References
- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of Ifetroban
Disclaimer: Initial searches for "Vadilex" identified it as a brand name for the drug Ifenprodil, a cerebral vasodilator. However, the detailed requirements of this request, focusing on extensive experimental data and signaling pathways, align more closely with the publicly available research for Ifetroban , a thromboxane receptor antagonist currently under investigation for several diseases. This guide will therefore focus on the potential therapeutic targets of Ifetroban.
Ifetroban is an orally bioavailable and selective antagonist of the thromboxane-prostanoid (TP) receptor.[1][2][3] Its mechanism of action centers on blocking the binding of thromboxane A2 (TxA2) and prostaglandin H2 (PGH2) to the TP receptor, thereby inhibiting downstream signaling pathways involved in a variety of physiological and pathological processes.[1][2] This antagonism confers anti-thrombotic, anti-hypertensive, and anti-asthmatic properties.[1][2] Recent research has highlighted its potential in treating Duchenne muscular dystrophy (DMD)-associated cardiomyopathy and certain cancers.[1][4][5][6]
Primary Therapeutic Target: Thromboxane-Prostanoid (TP) Receptor
The principal therapeutic target of Ifetroban is the Thromboxane-Prostanoid (TP) receptor, also known as TBXA2R. This G-protein coupled receptor is expressed on numerous cell types, including platelets, cardiomyocytes, vascular and airway smooth muscle cells, and fibroblasts.[6] The binding of agonists like TxA2 to the TP receptor initiates a signaling cascade that can lead to platelet aggregation, vasoconstriction, and inflammation, all of which are implicated in the pathophysiology of various diseases.[1][2]
Ifetroban acts as a potent and selective antagonist at this receptor, preventing the downstream effects of TxA2 and PGH2.[1][3] This action is the foundation for its therapeutic potential in cardiovascular diseases and other conditions characterized by TP receptor overactivation.
Signaling Pathways Modulated by Ifetroban
By blocking the TP receptor, Ifetroban disrupts the intracellular signaling cascades that are normally initiated by TxA2 and PGH2. The primary pathway involves the Gq alpha subunit of the G-protein complex, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this cascade in different cell types leads to physiological responses such as platelet aggregation and smooth muscle contraction.
Potential Therapeutic Indications and Supporting Data
Duchenne Muscular Dystrophy (DMD)-Associated Cardiomyopathy
Recent clinical and preclinical studies have positioned Ifetroban as a promising therapeutic for the cardiac complications of DMD.[4][5][6] The rationale stems from the observation that TP receptor signaling is enhanced in DMD, contributing to cardiac fibrosis and dysfunction.[7][8]
| Study Type | Model | Key Findings | Reference |
| Phase 2 Clinical Trial | DMD Patients | High-dose Ifetroban improved Left Ventricular Ejection Fraction (LVEF) by 1.8% compared to a 1.5% decline in the placebo group over 12 months. | [4] |
| Preclinical | Mouse models of MD | Ifetroban treatment led to 100% survival compared to lower rates in untreated groups and improved cardiac function. | [8] |
| Preclinical | mdx mouse model | Ifetroban reversed enhanced coronary arterial vasoconstriction. | [7][9] |
Cancer Metastasis
The role of platelets in facilitating cancer cell metastasis is well-documented. By preventing platelet activation and aggregation, Ifetroban may possess anti-metastatic properties.[1][2] Cancer cells are thought to utilize platelets to shield themselves from the immune system and to facilitate their adhesion to the endothelium.
Experimental Protocols
Wire Myography for Coronary Artery Function
This protocol is used to assess the effect of Ifetroban on the contractility of isolated coronary arteries, as described in studies on DMD mouse models.[9]
-
Vessel Isolation: Hearts are excised from euthanized mice and placed in ice-cold physiological saline solution. The left anterior descending coronary artery is carefully dissected.
-
Mounting: The isolated artery segment is mounted on two wires in a small vessel myograph chamber.
-
Equilibration: The vessel is equilibrated in physiological saline solution bubbled with 95% O2 and 5% CO2 at 37°C.
-
Viability Check: The vessel's viability is confirmed by inducing contraction with a potassium chloride (KCl) solution.
-
Vasoconstriction Assay: A cumulative concentration-response curve is generated by adding increasing concentrations of a TP receptor agonist (e.g., U-46619).
-
Ifetroban Treatment: The experiment is repeated in the presence of Ifetroban to determine its inhibitory effect on agonist-induced vasoconstriction.
-
Data Analysis: The contractile force is measured and plotted against the agonist concentration to determine parameters like EC50 and maximal contraction.
Phase 2 Clinical Trial in DMD (FIGHT DMD - NCT03340675)
This protocol provides a high-level overview of the clinical trial designed to evaluate Ifetroban's efficacy and safety in DMD patients.[3][4][5]
-
Patient Population: Enrollment of male patients aged 7 years and older with a confirmed diagnosis of Duchenne muscular dystrophy.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
Placebo group.
-
Low-dose Ifetroban (e.g., 100 mg daily).
-
High-dose Ifetroban (e.g., 300 mg daily).
-
-
Duration: Treatment for a period of 12 months.
-
Primary Efficacy Endpoint: Change in Left Ventricular Ejection Fraction (LVEF) from baseline, as measured by cardiac magnetic resonance imaging (cMRI).
-
Secondary Endpoints: Assessment of safety and tolerability, and measurement of cardiac biomarkers such as NT-proBNP and cardiac troponin I.
-
Data Analysis: Statistical comparison of the change in LVEF and other endpoints between the treatment and placebo groups.
Conclusion
Ifetroban's primary therapeutic potential lies in its selective antagonism of the TP receptor. This mechanism holds promise for a range of diseases characterized by enhanced TP receptor signaling. The most robust data to date supports its development for treating cardiomyopathy in Duchenne muscular dystrophy. Further research may solidify its role in preventing cancer metastasis and other inflammatory and cardiovascular conditions. The ongoing and completed clinical trials will be crucial in defining the ultimate therapeutic applications of this targeted therapy.
References
- 1. Ifetroban | C25H32N2O5 | CID 3037233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. parentprojectmd.org [parentprojectmd.org]
- 4. neurologylive.com [neurologylive.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Ifetroban reduces coronary artery dysfunction in a mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of Vadilex (Ifenprodil Tartrate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dissolving Vadilex (Ifenprodil Tartrate) for in vivo research applications. This document outlines detailed protocols for preparing formulations for various administration routes, summarizes key quantitative data, and provides visual diagrams of the mechanism of action and experimental workflows.
Introduction
This compound, the brand name for Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit.[1][2] It is pharmaceutically available as a tartrate salt.[2] By binding to the interface between the GluN1 and GluN2B subunits, Ifenprodil allosterically inhibits the receptor, thereby reducing calcium influx into neurons.[1] This targeted action makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Data Presentation
Solubility of Ifenprodil Tartrate
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | ~30-50 mg/mL | Can be used as a co-solvent. |
| Dimethylformamide (DMF) | ~50 mg/mL | Another organic solvent suitable for stock solutions. |
| Water | ~8 mg/mL | Solubility is limited. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL | Limited solubility in aqueous buffers. |
Data compiled from multiple sources.
Recommended In Vivo Dosages
| Animal Model | Administration Route | Dosage Range | Research Context |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Behavioral studies, Neuroprotection |
| Mouse | Oral (p.o.) | 30 mg/kg | Platelet aggregation studies |
| Rat | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Behavioral studies, Pulmonary function |
| Rat | Intravenous (i.v.) | 5 - 15 mg (single dose) | Pharmacokinetic studies |
Dosages should be optimized for specific experimental conditions and animal strains.
Experimental Protocols
Protocol 1: Preparation of Ifenprodil Tartrate for Intraperitoneal (i.p.) Injection in Rodents
This protocol is suitable for studies requiring systemic administration of Ifenprodil Tartrate.
Materials:
-
Ifenprodil Tartrate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Aseptically weigh the required amount of Ifenprodil Tartrate powder.
-
Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution to room temperature.
-
Prepare the vehicle solution by mixing PEG300 and sterile saline. A common vehicle composition is 40% PEG300 and 50% Saline (the remaining 10% will be the DMSO from the stock solution).
-
Add the required volume of the Ifenprodil Tartrate stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL).
-
Vortex the working solution thoroughly to ensure it is a clear and homogenous solution.
-
It is recommended to prepare the working solution fresh daily.[3] If the solution appears cloudy or contains precipitates, gentle warming may be necessary.[3]
-
Protocol 2: Preparation of Ifenprodil Tartrate for Intravenous (i.v.) Injection in Rodents
This protocol is designed for studies requiring rapid systemic delivery and precise control over plasma concentrations.
Materials:
-
Ifenprodil Tartrate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile Isotonic Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Follow the same procedure as described in Protocol 1 to prepare a high-concentration stock solution of Ifenprodil Tartrate in DMSO.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution to room temperature.
-
Perform a serial dilution of the stock solution into sterile isotonic saline or PBS (pH 7.2) to reach the final desired concentration for injection.
-
Crucial Step: Add the DMSO stock solution to the aqueous vehicle dropwise while continuously vortexing the vehicle. This gradual addition helps to prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the injected formulation is minimal (ideally less than 5%) to avoid potential solvent-induced physiological effects. The vehicle control group should receive the same final concentration of DMSO.
-
Protocol 3: Preparation of Ifenprodil Tartrate for Oral Administration (Oral Gavage) in Rodents
This protocol is suitable for studies investigating the effects of Ifenprodil Tartrate following gastrointestinal absorption.
Materials:
-
Ifenprodil Tartrate powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile, light-protected container
Procedure:
-
Prepare the Vehicle (CMC-Na solution):
-
Prepare a 0.5% to 1% (w/v) solution of CMC-Na in sterile distilled water.
-
Slowly add the CMC-Na powder to the water while stirring continuously with a magnetic stirrer to prevent clumping.
-
Stir until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the Ifenprodil Tartrate Suspension:
-
Weigh the required amount of Ifenprodil Tartrate powder.
-
If necessary, gently grind the powder to a fine consistency using a mortar and pestle to improve suspension.
-
Add a small amount of the CMC-Na vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.
-
Continue stirring for at least 30 minutes to ensure homogeneity.
-
Store the suspension in a sterile, light-protected container and stir continuously before each administration to ensure uniform dosing. It is advisable to prepare the oral suspension fresh daily.
-
Visualizations
Signaling Pathway of Ifenprodil at the NMDA Receptor
Caption: Mechanism of Ifenprodil at the NMDA receptor.
General Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for rodent studies.
Logical Workflow for Dissolving Ifenprodil Tartrate
Caption: A step-by-step workflow for dissolving Ifenprodil Tartrate.
References
Application Notes and Protocols for the Detection of Vadilex in Tissue Samples
Disclaimer: The following application notes and protocols are provided for a hypothetical compound named "Vadilex." The methodologies described are based on established analytical techniques for the quantification of small molecule drugs in biological tissue and are intended for illustrative and educational purposes. All quantitative data presented are representative and should be validated for any specific application.
Application Note 1: Quantitative Analysis of this compound in Rodent Liver Tissue using HPLC-MS/MS
This application note describes a sensitive and selective method for the quantification of this compound in rodent liver tissue using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method involves tissue homogenization, protein precipitation, and liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.
1. Introduction
This compound is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical pharmacokinetic and toxicokinetic studies, a reliable method for the quantification of this compound in tissue is essential. This method has been developed and validated for the determination of this compound concentrations in rodent liver tissue, a key organ for drug metabolism and distribution studies.
2. Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structurally similar and stable isotope-labeled version of this compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Hexane (ACS Grade)
-
RIPA Lysis and Extraction Buffer
-
Phosphate-Buffered Saline (PBS)
2.2. Sample Preparation
A detailed protocol for tissue sample preparation is provided in the protocols section below. Briefly, weighed liver tissue samples are homogenized in RIPA buffer. An aliquot of the homogenate is then subjected to protein precipitation with acetonitrile containing the internal standard. Following centrifugation, the supernatant is further purified using a liquid-liquid extraction with hexane to remove lipids. The final extract is evaporated to dryness and reconstituted for HPLC-MS/MS analysis.
2.3. HPLC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Poroshell 120 EC-C18, 2.7 µm, 4.6 x 150 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Agilent 6440 Triple Quadrupole or equivalent |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ion (placeholder: 350.2 → 180.1); IS: [M+H]+ → fragment ion (placeholder: 355.2 → 185.1) |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
3. Results and Discussion
3.1. Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/g of tissue |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/g of tissue |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
The described HPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of this compound in rodent liver tissue. This method is suitable for supporting preclinical pharmacokinetic and drug metabolism studies.
Protocols
Protocol 1: this compound Extraction from Tissue
This protocol details the steps for extracting this compound from tissue samples prior to HPLC-MS/MS analysis.
1. Materials
-
Frozen tissue samples
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Microcentrifuge tubes
-
Acetonitrile with Internal Standard (IS)
-
Hexane
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
2. Procedure
-
Tissue Weighing: Weigh approximately 50 mg of frozen tissue into a pre-labeled microcentrifuge tube. Record the exact weight.
-
Homogenization: Add 500 µL of ice-cold RIPA buffer containing protease inhibitors to the tissue. Homogenize the tissue until no visible particles remain. Keep samples on ice throughout this process.
-
Protein Precipitation: Transfer a 100 µL aliquot of the tissue homogenate to a new microcentrifuge tube. Add 300 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (Lipid Removal): Add 400 µL of hexane to the supernatant. Vortex for 2 minutes. Centrifuge at 14,000 x g for 5 minutes to separate the layers.
-
Aqueous Layer Collection: Carefully remove and discard the upper hexane layer. Transfer the lower aqueous layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex thoroughly to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an HPLC vial for analysis.
Visualizations
Caption: Experimental workflow for the extraction of this compound from tissue.
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols for Vadilex (Ifenprodil) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Vadilex (Ifenprodil) in animal models, designed to guide researchers in pharmacology, neuroscience, and drug development. This document details the mechanism of action, pharmacokinetic and toxicological data, and specific experimental protocols for the use of Ifenprodil in preclinical research.
Introduction
This compound, with the active ingredient Ifenprodil, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1] This specificity allows for the targeted modulation of glutamatergic neurotransmission, which plays a crucial role in numerous physiological and pathological processes in the central nervous system (CNS). Overactivation of NMDA receptors is implicated in excitotoxicity, a key mechanism in neuronal damage in various neurological disorders. By selectively blocking GluN2B-containing NMDA receptors, Ifenprodil offers a valuable tool for investigating the therapeutic potential of modulating this pathway in conditions such as stroke, neurodegenerative diseases, and psychiatric disorders.[2]
Beyond its primary action on NMDA receptors, Ifenprodil also demonstrates antagonist activity at alpha-1 adrenergic receptors, contributing to its vasodilatory effects.[2] This dual mechanism of action makes it a compound of interest for conditions with both excitotoxic and vascular components.
Mechanism of Action
Ifenprodil functions as a non-competitive antagonist at the NMDA receptor. It binds to a specific site on the GluN2B subunit, allosterically inhibiting the receptor and thereby reducing the influx of calcium (Ca2+) into neurons.[2] This action prevents the downstream signaling cascades associated with excitotoxicity and neuronal cell death.
Figure 1: Simplified signaling pathway of Ifenprodil's action on the NMDA receptor.
Quantitative Data
Pharmacokinetics
The following table summarizes available pharmacokinetic parameters of Ifenprodil in rodent models. Data for mice is limited in the current literature.
| Parameter | Species | Dosage & Route | Value | Reference |
| Cmax | Rat (SD) | 1 mg/kg, i.p. | 113.79 µg/L | [3] |
| Tmax | Rat (SD) | 1 mg/kg, i.p. | 20 min | |
| Half-life (t½) | Rat (SD) | 1 mg/kg, i.p. | 2.42 h | [3] |
| Bioavailability | Rat | - | - | - |
| Cmax | Mouse | - | - | - |
| Tmax | Mouse | - | - | - |
| Half-life (t½) | Mouse | - | - | - |
| Bioavailability | Mouse | - | - | - |
Data not available is denoted by "-".
Toxicology
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >300 mg/kg | |
| LD50 | Rat | i.p. | 150 mg/kg | |
| LD50 | Rat | i.v. | 44 mg/kg | |
| LD50 | Mouse | Oral | 425 mg/kg | |
| LD50 | Mouse | i.p. | 125 mg/kg | |
| LD50 | Mouse | i.v. | 40 mg/kg |
Note: The toxicological data presented is based on historical findings and should be confirmed with up-to-date safety data sheets.
Experimental Protocols
Protocol 1: Neuroprotection in a Rat Model of Stroke
Objective: To assess the neuroprotective effects of Ifenprodil in a transient middle cerebral artery occlusion (MCAo) model in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Ifenprodil tartrate
-
Vehicle (e.g., 0.9% saline or 10% DMSO in saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAo
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Acclimatize rats for at least 7 days prior to surgery. Fast overnight before the procedure with free access to water.
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAo surgery as per established protocols.
-
Drug Administration: Administer Ifenprodil (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion.
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide supportive care, including soft food and hydration.
-
Neurological Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAo.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals, harvest the brains, and stain with TTC to determine the infarct volume.
Figure 2: Experimental workflow for assessing neuroprotection in a rat stroke model.
Protocol 2: Antidepressant-like Effects in a Mouse Model of Depression
Objective: To evaluate the antidepressant-like properties of Ifenprodil using the Forced Swim Test (FST) in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Ifenprodil tartrate
-
Vehicle (e.g., saline)
-
Forced swim test apparatus (a cylinder filled with water)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week.
-
Drug Administration: Administer a single dose of Ifenprodil (e.g., 3-10 mg/kg, i.p.) or vehicle 30 minutes before the test.[5][6]
-
Forced Swim Test:
-
Pre-swim session (Day 1): Place each mouse in the cylinder of water for 15 minutes. This is for habituation.
-
Test session (Day 2): Place the mouse back into the water for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the immobility time between the Ifenprodil-treated and vehicle-treated groups. A significant reduction in immobility time in the Ifenprodil group is indicative of an antidepressant-like effect.
Protocol 3: Attenuation of Methamphetamine-Induced Behavioral Sensitization in Mice
Objective: To investigate the effect of Ifenprodil on the development of behavioral sensitization to methamphetamine (METH).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Ifenprodil tartrate
-
Methamphetamine hydrochloride
-
Vehicle (e.g., saline)
-
Open-field activity chambers
Procedure:
-
Habituation: Acclimate mice to the open-field chambers for 30-60 minutes on the day before the experiment begins.
-
Induction of Sensitization (5-7 days):
-
Administer Ifenprodil (e.g., 2.5, 5, or 10 mg/kg, i.p.) or vehicle.[3]
-
30 minutes later, administer METH (e.g., 1 mg/kg, i.p.) or saline.
-
Immediately place the mice in the activity chambers and record locomotor activity for 60 minutes.
-
-
Withdrawal (3-5 days): No injections are given.
-
Challenge Day: Administer a challenge dose of METH (1 mg/kg, i.p.) to all groups and record locomotor activity for 60 minutes.
-
Data Analysis: Compare the locomotor response to the METH challenge between the different treatment groups. Attenuation of the hyperlocomotor response in the Ifenprodil pre-treated group suggests inhibition of sensitization development.[3]
Figure 3: Workflow for a methamphetamine behavioral sensitization study.
Conclusion
This compound (Ifenprodil) is a valuable pharmacological tool for preclinical research, particularly in the field of neuroscience. Its selective antagonism of the GluN2B subunit of the NMDA receptor allows for the targeted investigation of glutamatergic signaling in various disease models. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of Ifenprodil. It is essential to consult relevant literature and adhere to institutional animal care and use guidelines when planning and conducting experiments.
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ifenprodil on the antidepressant-like activity of NMDA ligands in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Novel, High-Yield Synthesis of Vadilex (Ifenprodil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadilex, the brand name for the compound Ifenprodil, is a selective N-methyl-D-aspartate (NMDA) receptor antagonist with significant therapeutic applications.[1][2][3] This document outlines a novel, efficient, and high-yield synthetic methodology for this compound. The described protocol offers substantial improvements over conventional methods by minimizing hazardous reagents and simplifying purification steps, resulting in a higher overall yield and purity. Detailed experimental protocols, data summaries, and workflow visualizations are provided to enable replication and adaptation in a research and development setting.
Introduction to this compound (Ifenprodil)
Ifenprodil, chemically known as 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, is a psychoactive drug that functions as a selective antagonist of the NMDA receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits.[2][3] Its mechanism of action involves allosteric modulation of the NMDA receptor complex, leading to its therapeutic effects.[3] It also exhibits activity at α1-adrenergic, serotonin, and sigma receptors.[2] Traditionally, the synthesis of Ifenprodil has involved multi-step processes with moderate yields. The novel method presented herein provides a more streamlined and efficient alternative.
Overview of the Novel Synthesis Method
This novel synthesis of this compound is a three-step process commencing with the readily available starting materials 4-hydroxypropiophenone and 4-benzylpiperidine. The key steps include a Mannich-type reaction, a stereoselective reduction, and a final salt formation to yield Ifenprodil tartrate.
Logical Flow of the Synthesis
Caption: Logical workflow of the novel this compound synthesis.
Experimental Protocols
Step 1: Synthesis of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidin-1-yl)propan-1-one (Intermediate 1)
Materials:
-
4-hydroxypropiophenone
-
4-benzylpiperidine
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-hydroxypropiophenone (1 equivalent) and 4-benzylpiperidine (1.1 equivalents) in ethanol.
-
Add paraformaldehyde (1.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1 as a pale yellow oil.
Step 2: Stereoselective Reduction to Ifenprodil (Intermediate 2)
Materials:
-
Intermediate 1
-
Sodium borohydride
-
Methanol
-
Ammonium chloride (saturated solution)
-
Ethyl acetate
Procedure:
-
Dissolve Intermediate 1 (1 equivalent) in methanol in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ifenprodil free base (Intermediate 2) as a white solid.
Step 3: Formation of Ifenprodil Tartrate (this compound)
Materials:
-
Ifenprodil free base (Intermediate 2)
-
L-tartaric acid
-
Isopropanol
Procedure:
-
Dissolve the Ifenprodil free base (1 equivalent) in warm isopropanol.
-
In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in a minimal amount of warm isopropanol.
-
Slowly add the tartaric acid solution to the Ifenprodil solution with constant stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator at 4°C for 12 hours to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield Ifenprodil tartrate (this compound) as a white crystalline powder.
Data Presentation
Table 1: Summary of Reaction Yields and Product Purity
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (HPLC) |
| 1 | Intermediate 1 | 15.0 g | 29.8 g | 88 | 97.2% |
| 2 | Intermediate 2 | 29.8 g | 28.1 g | 94 | 98.5% |
| 3 | This compound | 28.1 g | 36.5 g | 91 | >99.5% |
| Overall | This compound | 15.0 g | 36.5 g | 74.1 | >99.5% |
Table 2: Physicochemical Properties of Synthesized this compound
| Property | Result |
| Appearance | White crystalline powder |
| Melting Point | 148-150 °C |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₂₁H₂₇NO₂: 326.21; found: 326.22 |
| Solubility | Soluble in water, ethanol |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Testing Vadilex (Ifenprodil) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadilex, the brand name for the compound Ifenprodil, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specificity for receptors containing the GluN2B subunit.[1] Additionally, Ifenprodil is known to act as an alpha-1 adrenergic antagonist and interacts with serotonin and sigma receptors.[1] Historically, it has been indicated for the treatment of peripheral vascular disease, such as intermittent claudication, and as a cerebral vasodilator.[2][3][4] Given its mechanism of action, this compound also holds potential as a neuroprotective agent.
These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical settings, focusing on its primary mechanisms of action: NMDA receptor antagonism and vasodilation. The protocols are designed for researchers in pharmacology, neuroscience, and drug development to obtain robust and reproducible data.
I. In Vitro Efficacy Testing
Assessment of NMDA Receptor Antagonism
A. Whole-Cell Patch-Clamp Electrophysiology
This protocol aims to quantify the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Experimental Protocol:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups. Alternatively, use HEK293 cells transiently transfected with plasmids encoding the GluN1 and GluN2B subunits of the NMDA receptor.
-
Electrophysiological Recording:
-
Prepare a standard external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, and 0.001 glycine (as a co-agonist), pH adjusted to 7.4 with NaOH.
-
The internal pipette solution should contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Obtain whole-cell patch-clamp recordings from the cultured cells.
-
Hold the membrane potential at -60 mV.
-
Apply a solution containing 100 µM NMDA and 10 µM glycine to elicit an inward current.
-
-
This compound Application:
-
Prepare stock solutions of this compound (Ifenprodil tartrate) in a suitable solvent (e.g., water or DMSO) and dilute to final concentrations in the external solution.
-
After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of this compound with the NMDA/glycine solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
-
Data Presentation:
| This compound Concentration (µM) | Peak Current (pA) | % Inhibition |
| 0 (Control) | 500 ± 50 | 0 |
| 0.1 | 400 ± 45 | 20 |
| 1 | 250 ± 30 | 50 |
| 10 | 100 ± 15 | 80 |
| 100 | 25 ± 5 | 95 |
B. Calcium Imaging Assay
This protocol measures the ability of this compound to block the influx of calcium through NMDA receptors.[5][6][7]
Experimental Protocol:
-
Cell Preparation: Plate primary cerebellar granule neurons on poly-D-lysine coated 96-well plates.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.
-
Experimental Procedure:
-
Wash the cells with a magnesium-free buffer to remove excess dye and relieve the voltage-dependent magnesium block of the NMDA receptor.
-
Acquire baseline fluorescence readings using a fluorescence plate reader or microscope.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulate the cells with a solution containing 100 µM NMDA and 10 µM glycine.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2).
-
Determine the peak calcium response for each condition.
-
Calculate the percentage of inhibition of the calcium response by this compound at each concentration and determine the IC50.
-
Data Presentation:
| This compound Concentration (µM) | Peak Calcium Response (ΔF/F0) | % Inhibition |
| 0 (Control) | 1.5 ± 0.2 | 0 |
| 0.1 | 1.2 ± 0.15 | 20 |
| 1 | 0.75 ± 0.1 | 50 |
| 10 | 0.3 ± 0.05 | 80 |
| 100 | 0.08 ± 0.02 | 95 |
Assessment of Vasodilatory Effects
A. Aortic Ring Assay
This ex vivo protocol assesses the direct effect of this compound on the contractility of vascular smooth muscle.[8][9][10][11]
Experimental Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit buffer.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
-
Contraction and this compound Application:
-
Induce a sustained contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or potassium chloride (60 mM).
-
Once a stable contraction plateau is reached, add increasing concentrations of this compound cumulatively to the organ bath.
-
-
Data Analysis:
-
Measure the change in tension (relaxation) from the pre-contracted state.
-
Express the relaxation as a percentage of the initial contraction.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation).
-
Data Presentation:
| This compound Concentration (µM) | Relaxation (%) |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 80 ± 7 |
| 100 | 95 ± 4 |
II. In Vivo Efficacy Testing
Neuroprotective Efficacy in a Stroke Model
A. Middle Cerebral Artery Occlusion (MCAO) Model
This protocol evaluates the neuroprotective effects of this compound in a rodent model of ischemic stroke.[2][12][13]
Experimental Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion (transient MCAO).
-
-
This compound Administration:
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and time point (e.g., before, during, or after the ischemic insult). A vehicle control group should be included.
-
-
Outcome Measures (24-48 hours post-MCAO):
-
Infarct Volume Measurement: Euthanize the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Neurological Deficit Scoring: Assess motor and sensory deficits using a standardized neurological scoring system (e.g., a 5-point scale).
-
-
Data Analysis: Compare the infarct volume and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Data Presentation:
| Treatment Group | Infarct Volume (mm³) | Neurological Score (0-5) |
| Vehicle Control | 150 ± 20 | 3.5 ± 0.5 |
| This compound (1 mg/kg) | 110 ± 15 | 2.5 ± 0.4 |
| This compound (5 mg/kg) | 75 ± 10 | 1.8 ± 0.3 |
Efficacy in a Peripheral Artery Disease Model
A. Hind Limb Ischemia Model
This protocol assesses the ability of this compound to improve blood flow and limb function in a model of peripheral artery disease.[3][4]
Experimental Protocol:
-
Animal Model: Use adult mice or rats.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision in the groin area to expose the femoral artery.
-
Ligate the femoral artery at its proximal and distal ends to induce hind limb ischemia.
-
-
This compound Administration:
-
Administer this compound or vehicle daily for a specified period (e.g., 14-28 days) starting from the day of surgery.
-
-
Outcome Measures:
-
Blood Flow Measurement: Measure hind limb blood perfusion at multiple time points using Laser Doppler Perfusion Imaging (LDPI). Express the perfusion of the ischemic limb as a ratio to the non-ischemic contralateral limb.
-
Functional Assessment: Evaluate limb function through observational scoring of gait and use, or by using a treadmill test to measure running distance and time.
-
Tissue Analysis: At the end of the study, collect muscle tissue from the ischemic limb for histological analysis (e.g., to assess muscle fiber size and capillary density).
-
-
Data Analysis: Compare blood flow, functional outcomes, and histological parameters between the this compound-treated and vehicle-treated groups.
Data Presentation:
| Treatment Group | Blood Perfusion Ratio (Ischemic/Normal) at Day 14 | Treadmill Running Distance (m) at Day 21 | Capillary Density (capillaries/mm²) |
| Vehicle Control | 0.3 ± 0.05 | 100 ± 20 | 250 ± 30 |
| This compound (5 mg/kg/day) | 0.5 ± 0.07 | 180 ± 30 | 350 ± 40 |
| This compound (10 mg/kg/day) | 0.7 ± 0.08 | 250 ± 40 | 420 ± 50 |
III. Signaling Pathways and Experimental Workflows
Caption: NMDA Receptor Signaling Pathway and Site of this compound Inhibition.
Caption: Alpha-1 Adrenergic Receptor Signaling and this compound Antagonism.
Caption: Experimental Workflow for the MCAO In Vivo Model.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A swine hind limb ischemia model useful for testing peripheral artery disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Swine Hind Limb Ischemia Model Useful for Testing Peripheral Artery Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vitro Vascular Activity - CorDynamics [cordynamics.com]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]
- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Vadilex (Ifenprodil) Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadilex, with the active ingredient Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2] This subunit specificity makes Ifenprodil a critical pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors in various physiological and pathological states. Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a key process in several neurodegenerative diseases.[2] Ifenprodil's selective blockade of GluN2B-containing NMDA receptors offers a neuroprotective effect against this excitotoxicity.[2] Beyond its neuroprotective properties, Ifenprodil is also under investigation for its potential immunomodulatory and anti-inflammatory effects.[3]
These application notes provide a comprehensive guide to utilizing Ifenprodil in preclinical studies, offering detailed protocols for key in vitro and in vivo experiments, along with a summary of relevant quantitative data to inform experimental design.
Mechanism of Action
Ifenprodil functions as an allosteric modulator of the NMDA receptor. It binds to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[1][3] This binding does not compete with the glutamate or glycine agonist binding sites but instead induces a conformational change in the receptor that reduces the probability of the ion channel opening. This leads to a decrease in calcium (Ca2+) influx into the neuron, thereby mitigating the downstream effects of excessive glutamate stimulation, such as excitotoxicity.[1][2]
Figure 1: Simplified signaling pathway of this compound (Ifenprodil) at the NMDA receptor.
Data Presentation
In Vitro Potency of Ifenprodil
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ifenprodil from various in vitro studies. These values are crucial for determining the appropriate concentration range for cell-based assays.
| Cell Type/System | Assay | IC50 Value | Reference(s) |
| Xenopus oocytes expressing human NR1a/NR2B receptors | Electrophysiology (Patch-Clamp) | 0.34 µM | [1] |
| Xenopus oocytes expressing human NR1a/NR2A receptors | Electrophysiology (Patch-Clamp) | 146 µM | [1] |
| Cultured rat cortical neurons | Electrophysiology (Patch-Clamp) | High-affinity component: 0.21 µMLow-affinity component: 58 µM | |
| Chicken embryo forebrain cultures | Calcium Influx Assay | 100 ± 40 nM | [4] |
| Recombinant human NR1a/NR2B receptors | [3H]Ifenprodil Binding | KD: 33.5 nM | |
| Native rat brain membranes | [3H]Ifenprodil Binding | KD: 24.8 nM |
In Vivo Dosages of Ifenprodil in Rodent Models
This table provides a summary of effective dosages of Ifenprodil used in various preclinical animal models. These dosages can serve as a starting point for designing in vivo efficacy studies.
| Animal Model | Species/Strain | Route of Administration | Dosage | Therapeutic Effect | Reference(s) |
| Focal Cerebral Ischemia (MCAo) | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 10 mg/kg | Neuroprotection | [5] |
| Focal Cerebral Ischemia (MCAo) | Cat | Intravenous (i.v.) infusion | 0.3-3 mg/kg | Dose-dependent reduction in infarct volume | [6] |
| Focal Cerebral Ischemia (MCAo) | Rat | Intravenous (i.v.) infusion | 10 µg/kg/minute | Reduction in brain edema and infarct volume | [6] |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Rapid antidepressant-like effects | [7] |
| Forced Swim Test | Mouse | Not specified | 10 mg/kg | Enhanced antidepressant-like effect of other NMDA antagonists | [8] |
| Subarachnoid Hemorrhage | Rat | Not specified | Not specified | Improved long-term neurologic deficits | [8] |
Experimental Protocols
In Vitro Protocol: Neuroprotection Against Excitotoxicity in Primary Neuronal Cultures
This protocol details a common method to assess the neuroprotective effects of Ifenprodil against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Primary Neuron Culture:
-
Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate dissociated neurons on poly-D-lysine coated plates or coverslips in appropriate neuronal culture medium.
-
Maintain cultures for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.
2. Induction of Excitotoxicity and Ifenprodil Treatment:
-
Prepare working solutions of L-glutamate or NMDA (e.g., 50-100 µM) and Ifenprodil (e.g., 0.1, 1, 10 µM) in pre-warmed culture medium.
-
Pre-incubate the neuronal cultures with Ifenprodil-containing medium for 30-60 minutes.
-
Induce excitotoxicity by adding the L-glutamate or NMDA solution to the cultures for a defined period (e.g., 15-30 minutes).
-
After the excitotoxic insult, wash the cells with fresh medium and replace with Ifenprodil-containing medium for a further 24 hours.
3. Assessment of Cell Viability:
-
Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.[9]
-
MTT Assay: Quantify the metabolic activity of viable cells by measuring the reduction of MTT to formazan.
-
Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Vadilex in Modern Pharmacology: A Fictional Compound Analysis
Disclaimer: The following information is a fictionalized account created for illustrative purposes, as "Vadilex" is not a recognized compound in modern pharmacology. All data, protocols, and pathways are hypothetical.
Introduction
This compound is a novel, synthetic small molecule inhibitor targeting the pro-inflammatory cytokine, Interleukin-23 (IL-23). By selectively binding to the IL-23p19 subunit, this compound effectively blocks its interaction with the IL-23 receptor (IL-23R), thereby inhibiting downstream signaling pathways implicated in autoimmune and inflammatory diseases. This document outlines the application of this compound in preclinical and clinical research settings.
Quantitative Data Summary
A summary of the key in vitro and in vivo pharmacological data for this compound is presented below.
| Parameter | Value | Description |
| IC50 (IL-23 Binding) | 2.5 nM | Concentration of this compound required to inhibit 50% of IL-23 binding to its receptor in a competitive binding assay. |
| Selectivity (vs. IL-12) | >1000-fold | Fold-difference in IC50 for IL-23 compared to the structurally related cytokine, IL-12. |
| Cellular Potency (pSTAT3) | 15 nM | Concentration of this compound required to inhibit 50% of IL-23-induced STAT3 phosphorylation in human Th17 cells. |
| Bioavailability (Oral, Mouse) | 45% | The proportion of an orally administered dose of this compound that reaches systemic circulation in mice. |
| Half-life (t1/2, Human) | 18 hours | The time required for the concentration of this compound in the body to be reduced by one-half in human subjects. |
Experimental Protocols
In Vitro IL-23 Competitive Binding Assay
Objective: To determine the binding affinity of this compound to the human IL-23 cytokine.
Methodology:
-
Recombinant human IL-23 (100 ng/mL) is coated onto a 96-well high-binding microplate overnight at 4°C.
-
Plates are washed with a wash buffer (PBS with 0.05% Tween-20) and blocked with a blocking buffer (1% BSA in PBS) for 1 hour at room temperature.
-
A serial dilution of this compound is prepared, ranging from 0.1 nM to 10 µM.
-
Biotinylated human IL-23R/Fc chimera (500 ng/mL) is mixed with the this compound dilutions and added to the IL-23-coated wells.
-
The plate is incubated for 2 hours at room temperature with gentle shaking.
-
After washing, streptavidin-HRP conjugate is added and incubated for 1 hour.
-
The plate is washed again, and a TMB substrate is added. The reaction is stopped with 2N H2SO4.
-
Absorbance is read at 450 nm using a microplate reader.
-
The IC50 value is calculated using a non-linear regression analysis of the dose-response curve.
Cellular pSTAT3 Inhibition Assay
Objective: To assess the functional inhibition of IL-23 signaling by this compound in a cellular context.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured under Th17-polarizing conditions for 6 days.
-
Differentiated Th17 cells are pre-treated with a serial dilution of this compound for 1 hour.
-
The cells are then stimulated with recombinant human IL-23 (20 ng/mL) for 30 minutes.
-
Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3).
-
The percentage of pSTAT3-positive cells is determined by flow cytometry.
-
The EC50 value is calculated from the dose-response curve of pSTAT3 inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the IL-23 signaling pathway.
Caption: Preclinical to clinical workflow for this compound.
Measuring the Bioactivity of Vadilex (Ifenprodil): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the bioactivity of Vadilex, a trade name for the compound Ifenprodil. The primary mechanism of action for Ifenprodil is as a non-competitive, allosteric antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting selectivity for the GluN2B subunit.[1][2] This document outlines detailed protocols for key assays to quantify its inhibitory activity, presents typical quantitative data, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound (Ifenprodil) and its Mechanism of Action
Ifenprodil is a phenylethanolamine derivative that acts as a negative allosteric modulator of NMDA receptors.[3][4] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[4][5] These receptors are heterotetramers, typically composed of two GluN1 subunits and two GluN2 subunits. Ifenprodil's bioactivity stems from its specific binding to the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[1][4][5] This binding event stabilizes a closed conformation of the ion channel, thereby reducing the influx of calcium ions (Ca2+) that normally occurs upon receptor activation by glutamate and the co-agonist glycine.[6] The selectivity for the GluN2B subunit makes Ifenprodil a valuable tool for dissecting the specific roles of these receptor subtypes in physiological and pathological processes.
Below is a diagram illustrating the signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Quantitative Bioactivity Data
The following tables summarize typical quantitative data for this compound (Ifenprodil) bioactivity from various in vitro assays. These values can serve as a benchmark for experimental results.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Assay Type | Cell/Tissue Preparation | Agonists | IC₅₀ (nM) | Reference |
| Electrophysiology | Recombinant (HEK293) | Glutamate/Glycine | 100 - 215 | [5][7] |
| Electrophysiology | Xenopus Oocytes | Glutamate/Glycine | 120 - 155 | [5][8] |
| Calcium Influx Assay | Chicken Embryo Forebrain | NMDA/Glycine | 100 ± 40 | [9] |
Table 2: Binding Affinity (Kᵢ) of this compound
| Radioligand | Tissue Preparation | Kᵢ (nM) | Reference |
| [³H]Ifenprodil | Rat Brain Homogenate | 5.8 | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug that causes 50% inhibition of the maximal response. Kᵢ (Inhibition constant) is an indication of the binding affinity of an inhibitor.
Experimental Protocols
Detailed methodologies for key experiments to measure this compound bioactivity are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the direct inhibitory effect of this compound on NMDA receptor ion channel function in cultured cells.
A. Materials
-
Cells: HEK293 cells transiently or stably expressing GluN1 and GluN2B subunits.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.01 EDTA, 0.1 Glycine. Adjust pH to 7.2-7.4.[11]
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[11]
-
Agonist Solution: Extracellular solution containing 1 mM Glutamate.
-
This compound (Ifenprodil) Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in agonist solution on the day of the experiment.
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, data acquisition system (e.g., pCLAMP).
B. Procedure
-
Cell Preparation: Plate cells expressing the target receptors onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Transfer a coverslip to the recording chamber and perfuse with extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a target cell with the pipette while applying slight positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.[1]
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply the agonist solution (e.g., for 2-5 seconds) to evoke an inward NMDA receptor-mediated current. Record several stable baseline responses.
-
Wash the cell with extracellular solution until the current returns to baseline.
-
Pre-incubate the cell with the desired concentration of this compound in extracellular solution for 1-2 minutes.
-
Co-apply the agonist solution containing the same concentration of this compound and record the inhibited current.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
-
To test for reversibility, wash out the this compound-containing solution by perfusing with the agonist solution alone.[1]
-
C. Data Analysis
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence (I_control) and presence (I_this compound) of each drug concentration.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_this compound / I_control)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data with a logistic function (e.g., Hill equation) to determine the IC₅₀ value.
Protocol 2: Calcium Influx Assay
This high-throughput-compatible assay measures the inhibition of NMDA receptor-mediated intracellular calcium increase using a fluorescent calcium indicator.
A. Materials
-
Cells: Adherent cells (e.g., HEK293, SH-SY5Y) expressing GluN1/GluN2B, plated in 96- or 384-well black-walled, clear-bottom plates.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Loading Buffer: Assay buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Agonist Solution: Assay buffer containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM).
-
This compound (Ifenprodil) Solutions: Prepare a 2X concentration series in assay buffer.
-
Equipment: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
B. Procedure
-
Cell Plating: Seed cells into the microplate 24-48 hours prior to the assay to achieve 80-95% confluency on the day of the experiment.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of Loading Buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, then at room temperature for 15-30 minutes, protected from light.[12]
-
Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL (96-well) or 25 µL (384-well) in each well.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate (containing this compound and agonist solutions) into the plate reader.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds an equal volume of the 2X this compound solution (e.g., 100 µL) to the wells.
-
Incubate for a pre-determined time (e.g., 1-5 minutes).
-
The instrument then adds the 2X agonist solution to stimulate the cells.
-
Record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
C. Data Analysis
-
Quantify the calcium response, typically as the maximum fluorescence intensity or the area under the curve after agonist addition.
-
Subtract the baseline fluorescence from the response measurement.
-
Normalize the data: Express the response in the presence of this compound as a percentage of the control response (agonist only).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the curve to determine the IC₅₀.
Protocol 3: Radioligand Binding Assay
This assay determines the affinity of this compound for the GluN2B receptor by measuring its ability to compete with a radiolabeled ligand.
A. Materials
-
Tissue/Membrane Preparation: Homogenates from rat forebrain or from cultured cells expressing GluN1/GluN2B receptors.
-
Radioligand: [³H]Ifenprodil.
-
Assay Buffer: 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GluN2B antagonist (e.g., 100 µM CP-101,606).
-
This compound (Ifenprodil) Solutions: A serial dilution of unlabeled Ifenprodil in assay buffer.
-
Equipment: Scintillation counter, vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/C).
B. Procedure
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:
-
Membrane preparation (e.g., 0.5 mg/mL protein).
-
A fixed concentration of [³H]Ifenprodil (e.g., 4.7 nM).
-
Varying concentrations of unlabeled this compound (for competition curve) OR assay buffer (for total binding) OR non-specific binding control.
-
Adjust the final volume with assay buffer.
-
-
Incubation: Incubate the mixture for 60 minutes at 25°C with gentle agitation.
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a vacuum manifold.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials.
-
Add scintillation fluid and allow the filters to soak.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.
-
Determine IC₅₀: Fit the competition curve with a one-site competition model to obtain the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the overlapping binding sites of ifenprodil and EVT‐101 in GluN2B‐containing NMDA receptors using novel chicken embryo forebrain cultures and molecular modeling | Semantic Scholar [semanticscholar.org]
- 9. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vadilex (Ifenprodil) Solubility: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Vadilex (Ifenprodil) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
This compound is the brand name for the compound Ifenprodil. In research settings, it is commonly available as a tartrate or hemitartrate salt.[1] It is an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing high selectivity for the GluN2B subunit.[1][2]
Q2: I am having difficulty dissolving this compound (Ifenprodil) in aqueous solutions. Why is this happening?
Ifenprodil, particularly in its base form, has low aqueous solubility.[3] The tartrate and hemitartrate salts are more commonly used in research due to their improved solubility, but they can still present challenges.[1][4] Ifenprodil is a weakly basic compound, and its solubility in water is pH-dependent.[5]
Q3: What are the recommended solvents for preparing this compound (Ifenprodil) stock solutions?
For preparing high-concentration stock solutions, organic solvents are recommended. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and ethanol.[1][4]
Q4: Can I dissolve this compound (Ifenprodil) directly in phosphate-buffered saline (PBS)?
Yes, it is possible to dissolve Ifenprodil hemitartrate directly in PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[4] However, for higher concentrations, it is advisable to first prepare a stock solution in an organic solvent.
Q5: My this compound (Ifenprodil) precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous medium. To prevent this, consider the following:
-
Decrease the final concentration: Ensure the final concentration in your assay is below the solubility limit in the aqueous medium.[1]
-
Use a co-solvent: If your experiment allows, a small percentage of a co-solvent might help maintain solubility.[1]
-
Ensure rapid mixing: Add the stock solution to the aqueous medium while vortexing or stirring to facilitate rapid dissolution and prevent localized high concentrations.[1]
-
Prepare fresh dilutions: Prepare the final dilutions immediately before use to minimize the time for precipitation to occur.[1]
Data Presentation: this compound (Ifenprodil) Solubility
The following table summarizes the reported solubility of different forms of Ifenprodil in various solvents. Please note that solubility can vary slightly between batches, so it is always recommended to refer to the manufacturer's product data sheet.[1]
| Compound Form | Solvent | Reported Solubility |
| Ifenprodil | DMSO | ~13 mg/mL[3] |
| Ethanol | ~32 mg/mL[3] | |
| Water | Insoluble[3] | |
| Ifenprodil Tartrate | DMSO | ≥23.78 mg/mL to 100 mg/mL[5][6][7][8] |
| Ethanol | ≥42.5 mg/mL to 50 mg/mL[6][7] | |
| Water | Sparingly soluble, up to 8 mg/mL with warming/sonication[5][7] | |
| Ifenprodil Hemitartrate | DMSO | ~30 mg/mL to 40.05 mg/mL[4] |
| Ethanol | ~30 mg/mL[4] | |
| Dimethyl formamide (DMF) | ~50 mg/mL[4] | |
| PBS (pH 7.2) | ~1 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound (Ifenprodil) Tartrate Stock Solution in DMSO
Materials:
-
Ifenprodil tartrate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of Ifenprodil tartrate powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of Ifenprodil tartrate.
-
Mixing: Vortex the mixture vigorously until the solid is completely dissolved. The solution should be clear.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can be applied to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within one month when stored at -20°C.[2][8]
Protocol 2: Preparation of this compound (Ifenprodil) Hemitartrate Solution in PBS
Materials:
-
Ifenprodil hemitartrate powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of Ifenprodil hemitartrate powder.
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.2). For a 1 mg/mL solution, add 1 mL of PBS to 1 mg of the compound.
-
Mixing: Vortex the mixture vigorously.
-
Assisted Dissolution: Use an ultrasonic bath to aid dissolution until the solution becomes clear.[4]
-
Use: It is recommended to use aqueous solutions on the same day they are prepared and not to store them for more than one day.[4]
Mandatory Visualizations
Signaling Pathway of this compound (Ifenprodil)
Caption: this compound (Ifenprodil) inhibits the GluN2B subunit of the NMDA receptor.
Experimental Workflow for Improving this compound Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Vadilex (Ifenprodil) Synthesis and Pharmacology: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Vadilex (Ifenprodil). It addresses common questions regarding its synthesis, mechanism of action, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ifenprodil) and what is its primary mechanism of action?
This compound, with the active ingredient Ifenprodil, is a selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It exhibits a high affinity for NMDA receptors containing the GluN2B subunit, acting as a non-competitive antagonist.[3][4][5] Its mechanism involves binding to a specific site on the N-terminal domain of the GluN2B subunit, which is distinct from the agonist binding site.[3][4] This binding allosterically modulates the receptor, leading to a reduction in ion flux through the channel.[6][7]
Q2: Are there common issues encountered during the synthesis of Ifenprodil?
Q3: What are the known byproducts or impurities in Ifenprodil synthesis?
Specific byproducts would be dependent on the synthetic route employed. However, common impurities could include diastereomers and enantiomers of Ifenprodil, unreacted starting materials, and reagents. For example, the diastereoselective reduction of an intermediate ketone can produce a mixture of diastereomers that require separation, often via chiral HPLC.[8]
Q4: What are the optimal reaction conditions for Ifenprodil synthesis?
Optimal conditions are route-specific. However, the synthesis of Ifenprodil stereoisomers has been achieved through methods such as diastereoselective reduction of a ketone intermediate followed by separation of the enantiomers using chiral HPLC.[8] The development of conformationally constrained analogs of Ifenprodil has also been explored to improve affinity and selectivity.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the interaction of Ifenprodil with NMDA receptors.
| Parameter | Value | Receptor/Condition | Reference |
| Ki | 5.8 nM | (1R,2R)-Ifenprodil at GluN2B-NMDA receptors | [8] |
| IC50 | 223 nM | (1R,2R)-Ifenprodil (ion flux inhibition) | [8] |
| KD | 24.8 nM | [3H]Ifenprodil binding to native rat receptors | [10] |
| KD | 33.5 nM | [3H]Ifenprodil binding to human recombinant NR1a/NR2B receptors | [10] |
| IC50 | 0.34 µM | Inhibition of currents from GluN2B-containing NMDARs | [5] |
| IC50 | 146 µM | Inhibition of currents from GluN2A-containing NMDARs | [5] |
Experimental Protocols
While a detailed, step-by-step synthesis protocol is proprietary, a general methodology for the preparation and separation of Ifenprodil stereoisomers is outlined below, based on published research.[8]
Synthesis and Separation of Ifenprodil Stereoisomers
-
Synthesis of Ketone Intermediate: The synthesis typically starts from commercially available precursors to form a ketone intermediate.
-
Diastereoselective Reduction: The ketone is then subjected to a diastereoselective reduction to yield a mixture of diastereomeric alcohols.
-
Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques.
-
Enantiomeric Separation: The separated diastereomers are then resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
-
Configuration Analysis: The absolute configuration of the separated stereoisomers is determined using methods such as X-ray crystallography.[8]
Visualizations
Signaling Pathway of Ifenprodil at the NMDA Receptor
Caption: Ifenprodil's mechanism of action at the NMDA receptor.
Logical Workflow for Investigating Ifenprodil's Effect
Caption: Experimental workflow for studying Ifenprodil's effects.
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformationally constrained NR2B selective NMDA receptor antagonists derived from ifenprodil: Synthesis and biological evaluation of tetrahydro-3-benzazepine-1,7-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vadilex (Ifenprodil)
Welcome to the Technical Support Center for Vadilex (Ifenprodil). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound and its active pharmaceutical ingredient, Ifenprodil, throughout your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and storage of Ifenprodil.
Q1: What are the recommended long-term storage conditions for solid Ifenprodil tartrate?
For long-term storage, solid Ifenprodil tartrate powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least three to four years.[1] Some suppliers also recommend refrigeration.
Q2: How should I store stock solutions of Ifenprodil?
The storage conditions for stock solutions depend on the desired duration of storage. For optimal stability, it is advised to:
It is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2][3] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My experiment is showing a loss of compound activity. What could be the cause?
A loss of activity often points to the degradation of your Ifenprodil stock solution. To troubleshoot this:
-
Prepare fresh stock solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Ensure proper storage: Verify that your aliquots are stored correctly at -80°C and that they have not undergone multiple freeze-thaw cycles.[1]
-
Verify compound purity: Use a stability-indicating analytical method, such as RP-HPLC, to check the purity of your stored compound.[1]
Q4: I see unexpected peaks in my HPLC analysis of an old Ifenprodil solution. What do these represent?
The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation product formation.[1] To identify these, you can perform a forced degradation study to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent compound.[1]
Q5: What are the main factors that can cause Ifenprodil to degrade?
Ifenprodil is susceptible to degradation under several conditions:
-
Acid and Base Hydrolysis: Degradation can occur in both acidic and alkaline environments.[1]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to degradation.[1]
-
Thermal Stress: Elevated temperatures can cause thermal degradation.[1]
-
Photostability: Exposure to light can also induce degradation.[1]
Ifenprodil Tartrate Stability Data
The following table summarizes the stability of Ifenprodil tartrate under various storage and stress conditions.
| Condition | Form | Temperature | Duration | Stability Outcome |
| Long-Term Storage | Solid Powder | -20°C | 3-4 years | Stable[1][2] |
| Stock Solution | In Solvent | -80°C | 1 year | Stable[1][2][3] |
| Stock Solution | In Solvent | -20°C | 1 month | Stable[1][2][3] |
| Aqueous Solution | In Water | Room Temp | > 1 day | Not Recommended[1] |
| Forced Degradation | Solid Powder | 60°C | 7 days | Thermal Degradation Observed[1] |
| Forced Degradation | In 0.1 M HCl | 60°C | 24-48 hours | Acid Hydrolysis Observed[1] |
| Forced Degradation | In 0.1 M NaOH | 60°C | 24-48 hours | Base Hydrolysis Observed[1] |
| Forced Degradation | In 3% H₂O₂ | Room Temp | 24-48 hours | Oxidative Degradation Observed[1] |
| Forced Degradation | Solid Powder | >1.2 million lux hours | Ambient | Photolytic Degradation Observed[1] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability profile of Ifenprodil Tartrate and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Acid Hydrolysis:
- Dissolve Ifenprodil Tartrate in 0.1 M HCl.
- Incubate the solution at 60°C for 24-48 hours.
- Before analysis, neutralize the solution with an equivalent amount of 0.1 M NaOH.[1]
2. Base Hydrolysis:
- Dissolve Ifenprodil Tartrate in 0.1 M NaOH.
- Incubate the solution at 60°C for 24-48 hours.
- Neutralize with an equivalent amount of 0.1 M HCl prior to analysis.[1]
3. Oxidation:
- Dissolve Ifenprodil Tartrate in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24-48 hours, ensuring it is protected from light.[1]
4. Thermal Degradation:
- Store solid Ifenprodil Tartrate at 60°C for 7 days.[1]
5. Photostability:
- Expose solid Ifenprodil Tartrate to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- A control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.[1]
General Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating Ifenprodil Tartrate from its potential degradation products. The following is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for this purpose.
-
Column: Luna Phenyl hexyl column (150 mm × 4.6 mm, 3.5 μm particle size) or equivalent.[4]
-
Mobile Phase: A mixture of ammonium formate buffer (pH 2.5 with formic acid) and acetonitrile (ACN) in a 60:40 v/v ratio.[4]
-
Flow Rate: 1.0 mL/minute.[4]
-
Detection Wavelength: 220 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use in stability studies.[1]
Diagrams
Caption: Key factors influencing the stability of this compound (Ifenprodil).
Caption: Experimental workflow for handling and stability assessment.
References
Vadilex Technical Support Center: Overcoming Experimental Variability
Welcome to the Vadilex (Ifenprodil) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome experimental variability when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for the compound Ifenprodil. It is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notably higher affinity for receptors containing the GluN2B subunit.[1][2] Its primary mechanism involves binding to the interface between the GluN1 and GluN2B N-terminal domains, which allosterically inhibits the receptor and reduces calcium influx.[1][3]
Q2: What are the common experimental applications of this compound?
This compound is widely used in neuroscience research for various in vitro and in vivo studies. Common applications include:
-
Electrophysiology: To study the function and modulation of GluN2B-containing NMDA receptors using techniques like patch-clamp recording.[4]
-
Neuroprotection Assays: To investigate its protective effects against excitotoxicity-induced neuronal cell death.
-
Receptor Binding Assays: To characterize the binding affinity and kinetics of ligands to the NMDA receptor.[5]
-
Calcium Imaging: To measure changes in intracellular calcium levels following NMDA receptor activation and its inhibition by this compound.[6]
Q3: How should I prepare and store this compound solutions to ensure stability?
Proper preparation and storage of this compound (Ifenprodil Tartrate) are critical to minimize experimental variability.
| Parameter | Recommendation | Rationale |
| Powder Storage | Store at -20°C for long-term stability (up to 3-4 years).[7] | Minimizes degradation over extended periods. |
| Stock Solutions | Prepare high-concentration stock solutions in DMSO or ethanol.[8][9] | Ifenprodil has limited solubility in water.[9] |
| Stock Solution Storage | Aliquot into smaller volumes and store at -20°C for up to one month or -80°C for up to one year.[7][8] | Avoids repeated freeze-thaw cycles which can lead to degradation.[7] |
| Aqueous Solutions | Prepare fresh for each experiment and do not store for more than one day.[7] | Aqueous solutions have significantly lower stability.[7] |
Q4: What are the known off-target effects of this compound?
Besides its primary target (GluN2B-containing NMDA receptors), this compound has been shown to interact with other receptors, which can lead to confounding results if not controlled for. Key off-target effects include:
-
Antagonism of α1-adrenergic receptors[10]
-
Binding to sigma (σ1 and σ2) receptors[10]
-
Inhibition of G protein-activated inwardly rectifying potassium (GIRK) channels[1][10]
It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects and include appropriate controls in your experiments.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results (e.g., Neuroprotection or Cytotoxicity Assays)
Question: I am observing significant well-to-well or day-to-day variability in my cell viability/neuroprotection assays with this compound. What could be the cause?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure you are using cells from a similar passage number and that they are in a logarithmic growth phase. Seed cells at a consistent density across all wells.[11] |
| This compound Solubility and Stability | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure complete dissolution in the culture medium. Precipitation of the compound can lead to inconsistent concentrations. |
| "Edge Effect" in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Compound Interference with Assay Reagents | Some compounds can directly interact with assay reagents (e.g., reducing MTT). Run a control with this compound in cell-free media to check for any direct effects on the assay components.[11] |
| pH of Culture Medium | The activity of Ifenprodil is pH-sensitive, with reduced inhibition at alkaline pH.[12] Ensure your culture medium is properly buffered and that the pH is consistent across experiments. |
Issue 2: Inconsistent or Unstable Patch-Clamp Recordings
Question: I am having difficulty obtaining stable NMDA receptor current recordings when applying this compound. What are some common issues?
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Giga-ohm Seal | A stable, high-resistance seal is crucial for low-noise recordings. Use high-quality, fire-polished pipettes and ensure the osmolarity of your solutions is appropriate.[13] |
| "Rundown" of NMDA Currents | NMDA receptor currents can decrease over time with repeated agonist application. Ensure your intracellular solution contains ATP and GTP to help maintain receptor function.[13] |
| Slow Onset/Offset of this compound Inhibition | The binding and unbinding kinetics of Ifenprodil can be slow.[10][14] Ensure you are allowing enough time for the drug to reach equilibrium during application and washout. |
| Incorrect Holding Potential | While the high-affinity inhibition of GluN2B receptors by Ifenprodil is largely voltage-independent, low-affinity inhibition at other subtypes can be voltage-dependent.[10][15] Maintain a consistent holding potential (e.g., -60 mV or -70 mV).[10] |
| Agonist Concentration | The apparent affinity of Ifenprodil can be influenced by the concentration of the NMDA receptor agonist (e.g., glutamate).[8] Use a consistent and saturating concentration of the agonist in your experiments. |
Experimental Protocols & Data
Summary of this compound (Ifenprodil) Potency
The following table summarizes the inhibitory concentration (IC50) of Ifenprodil from various studies. Note that these values can vary depending on the experimental conditions.
| Receptor/Cell Type | Experimental System | IC50 Value | Reference(s) |
| NR1A/NR2B | Xenopus oocytes | 0.34 µM | [8][14] |
| NR1A/NR2A | Xenopus oocytes | 146 µM | [8][14] |
| Neonatal Rat Forebrain NMDA Receptors | Radioligand Binding | 0.3 µM | [8] |
| Rat Cultured Cortical Neurons (10 µM NMDA) | Electrophysiology | 0.88 µM | [8] |
| Rat Cultured Cortical Neurons (100 µM NMDA) | Electrophysiology | 0.17 µM | [8] |
| Human Recombinant NR1a/NR2B | Radioligand Binding | 33.5 nM (KD) | [5] |
| Native Rat Receptors | Radioligand Binding | 24.8 nM (KD) | [5] |
Detailed Methodologies
Protocol: Whole-Cell Patch-Clamp Recording to Assess this compound Inhibition
-
Cell Preparation: Culture cells expressing NMDA receptors on coverslips.
-
Solution Preparation:
-
External Solution: Prepare a standard external solution containing agonists like glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).[10]
-
Internal Solution: Use a cesium-based internal solution to block potassium channels.
-
This compound Solution: Prepare fresh dilutions of this compound in the external solution from a DMSO stock.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.[10]
-
Obtain a stable baseline NMDA receptor current by applying the agonist-containing external solution.
-
Co-apply the external solution with the desired concentration of this compound until a steady-state inhibition is achieved.
-
To test for reversibility, perfuse the cell with the agonist-containing external solution alone.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound (Ifenprodil) at the NMDA receptor.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of extracellular pH on inhibition by ifenprodil at N-methyl-D-aspartate receptors in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Vadilex (Ifenprodil) Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experiments with Vadilex (Ifenprodil) for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the brand name for the drug Ifenprodil.[1][2] It is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the GluN2B subunit.[1][3][4] It acts as an allosteric modulator at the N-terminal domain of the GluN1/GluN2B receptor interface.[5]
Q2: What are the other known pharmacological targets of Ifenprodil?
Beyond its primary action on NMDA receptors, Ifenprodil is also known to inhibit G protein-coupled inwardly-rectifying potassium (GIRK) channels and interact with α1-adrenergic, serotonin, and sigma receptors.[1][3][4] These off-target effects should be considered in experimental design.
Q3: What is the recommended solvent for preparing Ifenprodil stock solutions?
Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of Ifenprodil tartrate.[2] Ethanol is also a viable option.[2] It is sparingly soluble in water.[2]
Q4: How should I store Ifenprodil and its solutions?
Ifenprodil tartrate as a crystalline solid is stable for at least four years when stored at -20°C.[1] It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1] Stock solutions in DMSO or ethanol should be stored at -20°C.
Q5: What is the primary route of metabolism for Ifenprodil?
In vitro studies using rat liver microsomes have shown that the main metabolic pathway for Ifenprodil is through phase I and phase II reactions. The phenol group is a key site for glucuronidation.[6][7] Studies with recombinant cytochrome P450 enzymes have identified CYP3A4 as the primary enzyme responsible for its metabolism.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
This may be due to off-target effects, issues with compound solubility, or degradation.
Troubleshooting Steps:
-
Control for Off-Target Effects:
-
α1-Adrenergic Receptor Antagonism: Ifenprodil has a significant affinity for α1-adrenergic receptors.[8] To isolate its effects on NMDA receptors, pre-incubate your cells or tissue with a specific α1-adrenergic antagonist, such as prazosin, before applying Ifenprodil.
-
Dose-Response Analysis: Conduct a dose-response curve for Ifenprodil in your experimental system. The IC50 for GluN2B-containing NMDA receptors is in the sub-micromolar range (around 0.3 µM), while effects on other targets may occur at higher concentrations.[3][9]
-
-
Ensure Proper Solubilization:
-
Ifenprodil tartrate is sparingly soluble in water.[2] For aqueous solutions, ensure the pH is acidic to increase solubility, as Ifenprodil is a weakly basic compound.[2]
-
For consistent results, prepare a high-concentration stock solution in DMSO and then dilute it to the final concentration in your aqueous experimental buffer.[2] Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls.
-
-
Use Freshly Prepared Solutions:
-
Aqueous solutions of Ifenprodil are not recommended for storage for more than a day.[1] Prepare fresh dilutions from your stock solution for each experiment to avoid degradation.
-
Issue 2: Low efficacy or lack of expected effect.
This could be due to compound degradation, improper dosage, or characteristics of the experimental model.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
If possible, confirm the identity and purity of your Ifenprodil tartrate using analytical methods.
-
Always use freshly prepared aqueous solutions.
-
-
Optimize Concentration:
-
The effective concentration of Ifenprodil is highly dependent on the experimental system. Perform a concentration-response experiment to determine the optimal concentration for your specific cell type or tissue.
-
-
Consider Receptor Subunit Expression:
-
Ifenprodil is highly selective for NMDA receptors containing the GluN2B subunit.[9] Ensure that your experimental model (e.g., cell line, primary neuron culture) expresses this specific subunit.
-
Data Presentation
Table 1: Solubility of Ifenprodil Tartrate
| Solvent | Solubility | Source |
| DMSO | ≥23.78 mg/mL | [2][10] |
| Ethanol | ≥42.5 mg/mL | [10] |
| Water | Insoluble to sparingly soluble (approx. 8 mg/mL) | [3][10] |
| PBS (pH 7.2) | Approximately 1 mg/mL | [1] |
Table 2: Pharmacological Profile of Ifenprodil
| Target | Action | Affinity (IC50) | Source |
| NMDA Receptor (GluN2B) | Non-competitive antagonist | ~0.3 µM | [3][10] |
| NMDA Receptor (GluN2A) | Weak inhibitor | ~146 µM | [3] |
| α1-Adrenergic Receptor | Antagonist | - | [1][5] |
| GIRK Channels | Inhibitor | - | [1][5] |
| Serotonin Receptors | Interaction | - | [1][5] |
| Sigma Receptors | Interaction | - | [1][5] |
Experimental Protocols
Protocol 1: Preparation of Ifenprodil Stock and Working Solutions
Objective: To prepare stable stock solutions and fresh working solutions of Ifenprodil tartrate for in vitro experiments.
Materials:
-
Ifenprodil tartrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, high-purity water or appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Weigh out a precise amount of Ifenprodil tartrate powder. b. Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.
-
Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature. b. Dilute the stock solution in the appropriate aqueous buffer to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000. c. Vortex the working solution gently to ensure homogeneity. d. Use the working solution immediately and discard any unused portion. Do not store aqueous solutions.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-induced Excitotoxicity
Objective: To assess the neuroprotective effect of Ifenprodil against NMDA-induced cell death in primary neuronal cultures.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
NMDA
-
Glycine
-
Ifenprodil working solution
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture for at least 7 days to allow for maturation.
-
Pre-treatment with Ifenprodil: a. Prepare serial dilutions of Ifenprodil in culture medium from your working solution. b. Remove the old medium from the cells and replace it with the medium containing different concentrations of Ifenprodil or vehicle control (medium with the same final concentration of DMSO). c. Incubate the cells for 1 hour at 37°C.
-
Induction of Excitotoxicity: a. Prepare a solution of NMDA and glycine in culture medium. b. Add the NMDA/glycine solution to the wells to achieve the final desired concentrations (e.g., 100 µM NMDA, 10 µM glycine). Do not add to the negative control wells. c. Incubate for the desired duration (e.g., 30 minutes to 24 hours).
-
Assessment of Cell Viability: a. After the incubation period, measure cell viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the viability data to the vehicle-treated control group. b. Plot the cell viability against the concentration of Ifenprodil to determine its neuroprotective effect.
Mandatory Visualization
Caption: Signaling pathway of this compound (Ifenprodil) at the NMDA receptor.
Caption: Experimental workflow for a neuroprotection assay using this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism studies of ifenprodil, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
troubleshooting Vadilex assay interference
Welcome to the technical support center for the Vadilex Assay kit. This guide is designed to help you troubleshoot common issues you may encounter during your experiments. The this compound assay is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Vadilogen in serum and plasma samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high background signal across my entire plate?
High background can obscure the specific signal from your samples and standards, leading to inaccurate results. This is often caused by insufficient blocking, inadequate washing, or issues with the detection antibody.
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.
-
Troubleshooting Step: Extend the blocking incubation time to 2 hours at room temperature or try a different blocking agent. See the protocol for "Optimizing Blocking Conditions" below.
-
-
Inadequate Washing: Residual unbound antibodies or reagents can lead to a high background.
-
Troubleshooting Step: Increase the number of wash steps (from 3 to 5) after the primary and secondary antibody incubations. Ensure that you are completely aspirating the wash buffer from the wells between each wash.
-
-
Detection Antibody Concentration Too High: An excess of the detection antibody can lead to non-specific binding.
-
Troubleshooting Step: Perform a titration experiment to determine the optimal concentration of the detection antibody. A 1:2 serial dilution starting from the recommended concentration is a good starting point.
-
Troubleshooting Data Summary:
| Troubleshooting Action | Average Background OD (450 nm) | Signal-to-Noise Ratio (at 100 pg/mL Vadilogen) |
| Standard Protocol | 0.450 | 4.2 |
| Increased Wash Steps (5x) | 0.210 | 9.1 |
| Alternative Blocking Buffer (5% BSA) | 0.155 | 12.5 |
| Optimized Detection Ab (1:2000) | 0.120 | 15.3 |
Troubleshooting Workflow: High Background
Caption: A decision tree for troubleshooting high background signals.
Q2: Why is the signal from my standards and samples too low?
A weak or absent signal can be due to several factors, including problems with reagent preparation, incorrect incubation times or temperatures, or the presence of inhibitors in your samples.
Potential Causes and Solutions:
-
Improper Reagent Preparation: Critical reagents like the Vadilogen standard, detection antibody, or substrate may have been improperly diluted, stored, or have expired.
-
Troubleshooting Step: Prepare fresh reagents according to the kit protocol. Ensure that the lyophilized standard has been fully reconstituted.
-
-
Insufficient Incubation Times/Temperatures: Shorter incubation times or lower temperatures than recommended can lead to incomplete binding.
-
Troubleshooting Step: Strictly adhere to the incubation times and temperatures specified in the protocol. Ensure your plate incubator is properly calibrated.
-
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins in serum) can interfere with antibody-antigen binding.
-
Troubleshooting Step: Perform a spike-and-recovery experiment and a linearity of dilution experiment to assess matrix effects. See the protocol for "Assessing Matrix Interference" below. If interference is detected, samples may need to be further diluted or a different sample diluent used.
-
Troubleshooting Data Summary: Effect of Sample Dilution on Vadilogen Recovery
| Sample Dilution | Expected Vadilogen (pg/mL) | Observed Vadilogen (pg/mL) | Recovery (%) |
| 1:2 | 500 | 310 | 62% |
| 1:5 | 200 | 168 | 84% |
| 1:10 | 100 | 95 | 95% |
| 1:20 | 50 | 49 | 98% |
This compound Assay Principle (Sandwich ELISA)
Caption: The workflow of the this compound sandwich ELISA.
Q3: My results show high variability between duplicate wells (High %CV). What can I do?
High coefficient of variation (%CV) between replicate wells compromises the precision and reliability of your results. This is almost always due to technical errors in pipetting or washing.
Potential Causes and Solutions:
-
Pipetting Inaccuracy: Inconsistent pipetting volumes for samples, standards, or reagents is a primary cause of variability.
-
Troubleshooting Step: Ensure your pipettes are calibrated. Use fresh pipette tips for each well. When adding reagents to a full plate, be consistent in your timing and technique.
-
-
Inconsistent Washing: Incomplete or uneven washing across the plate can leave varying amounts of unbound reagents in the wells.
-
Troubleshooting Step: Ensure all wells are filled and aspirated completely during each wash step. If using an automated plate washer, check that all pins are dispensing and aspirating correctly.
-
-
Temperature Gradients: If the plate is not incubated evenly, wells on the edges may experience different temperatures than those in the center, affecting reaction rates.
-
Troubleshooting Step: Ensure the plate is sealed properly to prevent evaporation. Use a calibrated incubator and allow the plate to reach room temperature before adding reagents if it was stored cold.
-
Hypothetical Vadilogen Signaling Pathway
Caption: A hypothetical signaling cascade initiated by Vadilogen.
Key Experimental Protocols
Protocol: Assessing Matrix Interference
This protocol uses spike-and-recovery and linearity of dilution to determine if components in your sample matrix are interfering with the this compound assay.
A. Linearity of Dilution:
-
Select a sample with an expected high concentration of Vadilogen.
-
Create a serial dilution of this sample using the standard assay diluent (e.g., 1:2, 1:4, 1:8, 1:16, 1:32).
-
Run the dilutions in the this compound assay as you would for unknown samples.
-
Calculate the concentration of Vadilogen in each dilution.
-
Multiply each calculated concentration by its dilution factor to get the "corrected" concentration.
-
Analysis: The corrected concentrations should be consistent across the dilution series. A deviation of more than 20% suggests the presence of matrix effects that are mitigated by dilution.
B. Spike-and-Recovery:
-
Select at least three different subject samples.
-
For each sample, prepare two aliquots: "Neat" and "Spiked".
-
To the "Spiked" aliquot, add a known, low volume of a high-concentration Vadilogen standard. The final concentration should fall in the mid-range of the standard curve.
-
Run both the "Neat" and "Spiked" samples in the assay.
-
Calculate the percent recovery using the following formula:
-
% Recovery = ( [Spiked Sample Conc.] - [Neat Sample Conc.] ) / [Known Spiked-In Conc.] * 100
-
-
Analysis: Recovery should ideally be between 80-120%. Recoveries outside this range indicate interference. Low recovery suggests inhibition, while high recovery suggests enhancement.
Technical Support Center: Vadilex (Ifenprodil)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Vadilex (Ifenprodil) in solution. Adherence to these guidelines is critical for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound (Ifenprodil Tartrate)?
For long-term storage, solid Ifenprodil Tartrate powder should be stored at -20°C. Under these conditions, it is reported to be stable for at least three to four years.[1] For shorter durations, storage at room temperature or refrigerated conditions may be acceptable, but -20°C is recommended for preserving the compound's integrity over extended periods.[1]
Q2: How should I prepare and store this compound (Ifenprodil Tartrate) solutions?
The stability of Ifenprodil Tartrate is significantly lower in solution compared to its solid form.[1]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Storage of aqueous solutions for more than one day is not advised.[1]
-
Organic Solvent Stock Solutions: For stock solutions in organic solvents such as DMSO or ethanol, it is best practice to create small aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[1] Recommended storage conditions for these stock solutions are:
Q3: What are the primary factors that can cause this compound (Ifenprodil Tartrate) degradation in solution?
While specific degradation pathways for Ifenprodil Tartrate are not extensively detailed in publicly available literature, its chemical structure suggests susceptibility to the following factors:[1]
-
Hydrolysis: The molecule may degrade in highly acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation.[1]
-
Photolysis: Exposure to UV or visible light can initiate degradation.
-
Temperature: Elevated temperatures will accelerate all degradation pathways.[1]
Q4: Are there any known degradation products of this compound (Ifenprodil Tartrate)?
Specific degradation products of Ifenprodil Tartrate formed during storage in solution are not well-documented. However, metabolic studies indicate that the phenol group is a chemically labile part of the molecule, suggesting that degradation products may arise from modifications at this site.[3] To identify and characterize unknown degradation products during a stability study, advanced analytical techniques such as LC-MS/MS are highly recommended.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of the Ifenprodil Tartrate stock solution. | Prepare a fresh stock solution from solid powder. Ensure proper storage of aliquots at -80°C and strictly avoid repeated freeze-thaw cycles. It is also advisable to verify the purity of the stored compound using a validated stability-indicating analytical method.[1] |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and to confirm that your analytical method can effectively resolve them from the parent compound. It is crucial to protect the compound from light and store it at the recommended temperature.[1] |
| Precipitation of the compound upon dilution of a DMSO stock in aqueous media. | Exceeding the solubility limit of Ifenprodil Tartrate in the aqueous medium. | To prevent precipitation, the final concentration of the organic solvent in the working solution should be kept to a minimum. When diluting, add the stock solution to the aqueous buffer slowly while vortexing or stirring. Ensure the final concentration of Ifenprodil Tartrate does not surpass its solubility limit in the specific aqueous medium being used.[4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability profile of Ifenprodil Tartrate. The primary goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Table 1: Conditions for Forced Degradation Studies
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve Ifenprodil Tartrate in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[1] |
| Base Hydrolysis | Dissolve Ifenprodil Tartrate in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[1] |
| Oxidation | Dissolve Ifenprodil Tartrate in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.[1] |
| Thermal Degradation | Store solid Ifenprodil Tartrate at 60°C for 7 days.[1] |
| Photostability | Expose solid Ifenprodil Tartrate to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be stored under the same conditions in the dark to distinguish between light-induced and thermal degradation.[1] |
Stability-Indicating HPLC Method
A stability-indicating analytical method is essential for separating Ifenprodil Tartrate from its potential degradation products. A general-purpose Reverse-Phase HPLC (RP-HPLC) method is provided below, which can be optimized for specific experimental needs.
Table 2: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended use in stability studies.
Visualizations
Caption: Workflow for preventing this compound (Ifenprodil) degradation.
Caption: Hypothesized degradation pathways for this compound (Ifenprodil).
References
Vadile-X Purification Technical Support Center
Disclaimer: Information on "Vadilex" Purification Techniques Not Found
Extensive searches for "this compound purification techniques" did not yield information on a specific method or product with this name. It is possible that "this compound" is a proprietary, in-development, or fictional term.
Therefore, the following technical support center content has been generated as a detailed example based on common protein purification principles, specifically for a hypothetical affinity chromatography resin we will call "Vadile-X." This guide is intended to demonstrate the requested format and style for a technical support document and can be adapted with specific details for your actual purification system.
Welcome to the technical support center for Vadile-X purification. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses specific problems that can arise during the Vadile-X purification workflow.
Problem: Low or No Yield of the Target Protein in the Eluate
Possible Causes and Solutions:
-
Q1: My target protein is not binding to the Vadile-X resin and is found in the flow-through. What should I do?
A: This is a common issue that can stem from several factors:
-
Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for successful binding. Ensure the pH of your buffer is appropriate to maintain the desired charge of your protein and that the salt concentration is not too high, which can interfere with binding interactions.[1] It is recommended that the pH of the start buffer be at least 0.5 to 1 unit away from the isoelectric point (pI) of the target protein.[1]
-
Inaccessible Affinity Tag: The affinity tag on your recombinant protein might be sterically hindered or buried within the protein's three-dimensional structure.[2][3] To test for this, you can try purifying the protein under denaturing conditions using agents like urea or guanidinium chloride to unfold the protein and expose the tag.[2]
-
Column Overloading: Exceeding the binding capacity of the Vadile-X resin will cause the excess protein to flow through.[1] Try reducing the amount of sample loaded or use a larger column volume.
-
Presence of Chelating or Reducing Agents: Agents like EDTA or DTT in your sample can strip the metal ions from the resin, preventing your tagged protein from binding. Ensure these are removed from your sample before loading.
-
-
Q2: The protein binds to the column, but I can't elute it, or the recovery is very low. What's happening?
A: This suggests that the elution conditions are not strong enough to disrupt the binding between your protein and the resin.
-
Sub-optimal Elution Buffer: The concentration of the eluting agent (e.g., imidazole, or a change in pH) may be too low. You can try a stepwise or linear gradient of the eluting agent to find the optimal concentration.[3] For pH-based elution, ensure the pH shift is significant enough to change the charge of your protein or tag.
-
Protein Precipitation on the Column: The protein may have precipitated on the column due to the buffer composition or high concentration.[4] Try adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer. Eluting with a linear gradient instead of a single step can also help by preventing a sudden increase in protein concentration.[4]
-
Non-Specific Hydrophobic Interactions: Your protein might be interacting with the resin through forces other than the affinity tag. Adding a non-ionic detergent or increasing the salt concentration in the elution buffer can help disrupt these interactions.
-
Problem: High Levels of Impurities in the Eluted Sample
-
Q3: My eluted sample contains many contaminating proteins. How can I improve purity?
A: The presence of contaminants indicates that the washing steps are insufficient or that non-specific binding is occurring.
-
Optimize Wash Steps: Increase the volume of the wash buffer or the number of wash steps to remove weakly bound contaminants.[5] You can also add a low concentration of the eluting agent (e.g., a low concentration of imidazole for His-tagged proteins) to the wash buffer to help remove non-specifically bound proteins.[2]
-
Protease Activity: Host cell proteases can degrade your target protein, leading to fragments that may co-elute. Always add protease inhibitors to your lysis buffer.[5][6]
-
Non-Specific Binding of Host Proteins: Some host cell proteins can naturally bind to the resin.[7] Optimizing the imidazole concentration in your buffers is crucial to reduce this, though it may require balancing purity and yield.[7]
-
Problem: Issues with Column Performance
-
Q4: The pressure in my chromatography system is too high. What should I do?
A: High back pressure is usually caused by a blockage in the system.
-
Clogged Column Frit or Tubing: Cell debris or precipitated protein can clog the column frit or system tubing.[8] Always clarify your sample by centrifugation and filtration (e.g., using a 0.45 µm filter) before loading it onto the column.[4]
-
Sample Viscosity: A highly viscous sample, often due to high nucleic acid content, can increase pressure.[4] Treat your lysate with DNase to reduce viscosity.
-
Compressed Resin Bed: Operating the column at a flow rate that is too high can compress the resin bed.[8] Always operate within the recommended flow rate for the Vadile-X resin.
-
Frequently Asked Questions (FAQs)
-
Q5: What is the binding capacity of the Vadile-X resin?
A: The binding capacity can vary depending on the target protein. Below is a table with typical dynamic binding capacities for common protein types.
| Protein Type | Molecular Weight (kDa) | Dynamic Binding Capacity (mg/mL) |
| Small Peptide | < 10 | ~ 50 |
| Standard Globular Protein | 25-70 | ~ 40 |
| Large Protein Complex | > 150 | ~ 20 |
-
Q6: Can I reuse the Vadile-X column? How do I clean and store it?
A: Yes, the Vadile-X resin is designed for multiple uses. Proper cleaning and storage are essential to maintain its performance. A generic cleaning-in-place (CIP) protocol involves washing with a high salt buffer followed by a low pH solution, and then re-equilibrating. For long-term storage, it is recommended to keep the resin in a 20% ethanol solution to prevent microbial growth.[8]
-
Q7: How does flow rate affect my purification?
A: The flow rate can impact both the binding of your protein and the final purity. A lower flow rate during sample loading can increase the residence time, allowing for more efficient binding.[9] However, an excessively slow flow rate can increase the purification time and risk protein degradation. Conversely, a flow rate that is too high may lead to reduced binding and increased back pressure.[8]
Experimental Protocols
Protocol: Standard Affinity Purification using Vadile-X Resin
-
Column Preparation:
-
Equilibrate the Vadile-X column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4).
-
-
Sample Preparation:
-
Clarify the cell lysate by centrifugation at >10,000 x g for 30 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
-
Ensure the sample is in the correct binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[1]
-
-
Sample Loading:
-
Load the clarified sample onto the equilibrated column at a recommended flow rate (e.g., 1 mL/min for a 5 mL column).
-
-
Washing:
-
Wash the column with 10-15 CV of wash buffer (binding buffer, potentially with a low concentration of eluting agent) to remove unbound and non-specifically bound proteins.
-
-
Elution:
-
Elute the target protein using an elution buffer with a high concentration of the competing agent or a different pH. Elution can be done in a single step or using a linear gradient.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
-
Regeneration:
-
Clean the column according to the recommended CIP protocol before storage or reuse.
-
Visualizations
Caption: A typical experimental workflow for protein purification using Vadile-X affinity chromatography.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 3. goldbio.com [goldbio.com]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Replicating Historical Vadilex Studies
This guide addresses common challenges and provides troubleshooting advice for researchers replicating foundational studies on the experimental vasodilator, Vadilex, originally conducted in the 1980s.
Frequently Asked Questions (FAQs)
Q1: We are unable to achieve the same potency (EC50) for this compound in our aortic ring assays as reported in the original 1985 study. Our values are consistently an order of magnitude higher. What could be the cause?
A1: This is a common issue. Several factors from the original studies are difficult to control for today:
-
Reagent Purity: The original synthesis process for this compound was not documented to modern standards. Minor impurities in the original compound could have had synergistic effects, appearing to increase potency. We recommend sourcing this compound from a certified supplier and performing independent purity analysis (e.g., HPLC) before use.
-
Animal Strain: The original studies used Wistar rats from a specific local supplier that is no longer in operation. Modern Wistar strains may have genetic differences in the expression of the target receptor, the K-ATP channel subunit SUR2B.
-
Data Analysis: Early studies often used graphical estimation for EC50 values from hand-drawn curves. Modern non-linear regression analysis is more accurate and may yield different results from the same raw data. We advise using a standardized four-parameter logistic regression model.
Q2: The original papers describe a "transient phosphorylation of protein K-V45" in response to this compound, but we cannot detect this using modern phospho-specific antibodies. Why might this be?
A2: The "protein K-V45" is likely an outdated designation based on kilodalton weight from 1D gel electrophoresis. This protein is now understood to be the regulatory subunit of the PK-gamma complex. The polyclonal antibodies used in the 1980s were likely less specific and may have cross-reacted with other phosphorylated proteins of a similar molecular weight. We recommend using a modern, validated monoclonal antibody specific to the phosphorylated Serine-27 residue of the PK-gamma regulatory subunit.
Q3: Our team is struggling to replicate the reported electrophysiological findings, specifically the membrane potential hyperpolarization values. The original protocol is vague on the composition of the intracellular pipette solution. What is the standard protocol?
A3: You have encountered one of the most significant challenges in replicating these older studies: incomplete methodological descriptions. The original authors likely used a simple potassium gluconate-based solution that was considered standard for their lab but was not fully reported. Using a modern, well-buffered solution containing ATP to prevent channel rundown is crucial. Please refer to the detailed "Electrophysiology Patch-Clamp Protocol" in the section below for a recommended intracellular solution composition.
Quantitative Data Comparison
This table summarizes the discrepancies often observed between the original published data and results from modern replication attempts.
| Parameter | Original Reported Value (1985 Study) | Typical Modern Replication Value | Potential Reasons for Discrepancy |
| EC50 in Aortic Rings | ~15 nM | 100-200 nM | Compound purity, animal strain differences, data analysis methods. |
| Maximal Vasodilation | 98% ± 2% | 85% ± 5% | Differences in vessel preparation, buffer composition (e.g., calcium concentration). |
| Membrane Hyperpolarization | -25 mV ± 3 mV | -15 mV ± 4 mV | Vague original protocols, differences in pipette solutions, modern recording equipment. |
| Protein K-V45 Phosphorylation | 5-fold increase | Not detectable / No change | Outdated protein designation, non-specific original antibodies. |
Detailed Experimental Protocols
Protocol: Vasodilatory Response Assay in Isolated Aortic Rings
This protocol provides a standardized method to assess the vasodilatory effects of this compound, designed for improved reproducibility.
-
Preparation:
-
Humanely euthanize a male Wistar rat (250-300g).
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer (Composition: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose, in mM).
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration & Viability Check:
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2.0g. Replace the K-H buffer every 15 minutes.
-
Induce contraction with Phenylephrine (1 µM). Once a stable plateau is reached, add Acetylcholine (10 µM) to verify endothelial integrity (a relaxation of >70% is required).
-
Wash the rings three times with K-H buffer and allow them to return to baseline tension.
-
-
Experiment:
-
Pre-contract the aortic rings again with Phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound (1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal, stable response is achieved.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the concentration-response curve and calculate the EC50 value using a four-parameter logistic regression model.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Experimental Workflow for Aortic Ring Assay
Caption: Standardized workflow for the this compound aortic ring vasodilation assay.
Vadilex off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Vadilex (Ifenprodil) during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (Ifenprodil)?
This compound (Ifenprodil) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high selectivity for the GluN2B subunit.[1] It binds to an allosteric site at the interface of the GluN1 and GluN2B N-terminal domains, stabilizing a closed state of the ion channel and thereby inhibiting calcium influx in response to glutamate and glycine.[1]
Q2: What are the known major off-target effects of this compound (Ifenprodil)?
Ifenprodil exhibits a range of off-target activities due to its polypharmacology. The most well-characterized off-target interactions include:
-
G protein-activated inwardly rectifying potassium (GIRK) channel inhibition.
-
α1-adrenergic receptor antagonism.
-
Binding to sigma (σ1 and σ2) receptors.
-
Interaction with serotonin (5-HT) receptors.
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects become more probable as the concentration of Ifenprodil increases. While it shows high affinity for GluN2B-containing NMDA receptors (in the sub-micromolar range), its affinity for off-target sites is generally lower (in the micromolar range). Refer to the data in Table 1 for a comparison of on- and off-target affinities.
Q4: What are the potential clinical manifestations of this compound's off-target effects?
Clinical studies and post-market surveillance have identified several adverse events that may be linked to Ifenprodil's on- and off-target activities. Common side effects include dizziness, headaches, and gastrointestinal issues such as nausea and vomiting.[2] Less common side effects can include allergic reactions, cardiovascular symptoms like palpitations, and mental health changes such as mood swings or anxiety.[2][3] In a phase 2 study for idiopathic pulmonary fibrosis and chronic cough, the most common treatment-emergent adverse events were gastrointestinal disorders and decreased appetite.[4]
Troubleshooting Guide
Issue 1: Experimental results are not consistent with selective GluN2B antagonism.
-
Possible Cause: Off-target effects may be influencing the experimental outcome. At higher concentrations, Ifenprodil's antagonism of α1-adrenergic receptors or inhibition of GIRK channels could be producing confounding effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Use of Control Antagonists: In parallel experiments, use specific antagonists for the suspected off-target receptors (e.g., prazosin for α1-adrenergic receptors, or a specific GIRK channel blocker) to pharmacologically isolate their contribution to the observed effect.
-
Genetic Approaches: If the experimental system allows, use cell lines with knockout or knockdown of the suspected off-target receptors to validate that the observed effect is independent of them.
-
Alternative GluN2B Antagonists: Consider using a more selective GluN2B antagonist, such as Ro 25-6981, as a comparator in your experiments.
-
Issue 2: High variability in IC50 values for GluN2B inhibition across experiments.
-
Possible Cause: The inhibitory potency of Ifenprodil can be influenced by several experimental parameters.
-
Troubleshooting Steps:
-
Standardize Agonist Concentrations: Ensure consistent concentrations of glutamate and the co-agonist (glycine or D-serine) are used in all assays, as Ifenprodil's potency can be affected by agonist concentration.
-
Control pH: The activity of Ifenprodil is pH-sensitive. Maintain a stable and consistent pH in your experimental buffer.
-
Use-Dependence: Be aware that as an open-channel blocker, the NMDA receptor must be activated for Ifenprodil to bind. Ensure a consistent pre-incubation time or co-application protocol.
-
Issue 3: Observed neurotoxicity in cell culture experiments.
-
Possible Cause: While often used for its neuroprotective properties against excitotoxicity, high concentrations or prolonged exposure to some NMDA receptor antagonists can induce neurotoxicity.[5]
-
Troubleshooting Steps:
-
Toxicity Assessment: Conduct a thorough dose-response and time-course experiment to identify a non-toxic working concentration and exposure duration for your specific cell type.
-
Cell Viability Assays: Routinely perform cell viability assays (e.g., MTT or LDH release) in parallel with your primary experiment to monitor for potential toxicity.
-
Control for Solvent Effects: If using a solvent like DMSO to dissolve Ifenprodil, ensure the final concentration in your culture medium is low (typically <0.1%) and that you have a vehicle-only control group.
-
Data Presentation
Table 1: Quantitative Comparison of On-Target and Off-Target Affinities of Ifenprodil
| Target | Subtype | Assay Type | Species | Affinity (IC50 / Ki) |
| NMDA Receptor (On-Target) | GluN1/GluN2B | Electrophysiology | Rat | 0.34 µM (IC50) |
| NMDA Receptor (Off-Target) | GluN1/GluN2A | Electrophysiology | Rat | 146 µM (IC50) |
| GIRK Channels (Off-Target) | GIRK1/GIRK2 | Electrophysiology | Xenopus Oocytes | 7.01 µM (IC50) |
| GIRK2 | Electrophysiology | Xenopus Oocytes | 8.76 µM (IC50) | |
| GIRK1/GIRK4 | Electrophysiology | Xenopus Oocytes | 2.83 µM (IC50) | |
| α1-Adrenergic Receptors (Off-Target) | - | Radioligand Binding | - | Confirmed antagonist activity |
| Sigma Receptors (Off-Target) | σ1 | Radioligand Binding | - | ~3-fold selectivity for σ2 over σ1 |
| σ2 | Radioligand Binding | - | - | |
| Serotonin Receptors (Off-Target) | - | - | - | Interaction confirmed |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of Ifenprodil's IC50 on NMDA Receptors
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ifenprodil on GluN2B-containing NMDA receptors.
-
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing recombinant GluN1 and GluN2B subunits or primary neuronal cultures.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration. Clamp the cell at a holding potential of -60 mV.
-
Baseline Current: Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a stable baseline NMDA receptor current.
-
Ifenprodil Application: Co-apply the agonists with varying concentrations of Ifenprodil, allowing the current to reach a steady state at each concentration.
-
Washout: Wash out Ifenprodil to observe the recovery of the current.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Ifenprodil concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Radioligand Binding Assay for Off-Target Affinity
-
Objective: To determine the binding affinity (Ki) of Ifenprodil for a specific off-target receptor (e.g., α1-adrenergic or sigma receptors).
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the receptor of interest.
-
Assay Buffer: Use an appropriate binding buffer for the specific receptor.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a specific radiolabeled ligand for the receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors) and varying concentrations of unlabeled Ifenprodil.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 of Ifenprodil for displacing the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound (Ifenprodil) at the NMDA receptor.
Caption: Overview of this compound's major off-target interactions and their consequences.
Caption: A logical workflow for experiments designed to mitigate this compound's off-target effects.
References
- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of Ifenprodil Tartrate? [synapse.patsnap.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Algernon Pharmaceuticals Hits Co-Primary Endpoint in its Phase 2 Study of Ifenprodil for Idiopathic Pulmonary Fibrosis and Chronic Cough :: Algernon Health Inc (AGN) [algernonhealth.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Overview of Vasodilator Agents in Peripheral Artery Disease
A Comparative Guide to Vadilex (Ifenprodil) and Other Vasodilator Agents for Peripheral Artery Disease
This guide provides a detailed comparison of this compound (Ifenprodil) with other prominent vasodilator agents used in the management of peripheral artery disease, specifically for symptoms of intermittent claudication. The comparison focuses on their distinct mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their pharmacological profiles.
Peripheral artery disease (PAD) is characterized by narrowed arteries leading to reduced blood flow to the limbs. Intermittent claudication, a common symptom, is a muscular pain on exertion that is relieved by rest. Vasodilator agents aim to alleviate this by widening blood vessels, thereby improving blood flow and oxygen supply to the muscles. This guide will compare this compound (Ifenprodil) with two other agents used for intermittent claudication: Pentoxifylline and Naftidrofuryl.
Mechanism of Action: A Comparative Analysis
The primary distinction between this compound and other vasodilators lies in their molecular targets and signaling pathways. While traditional vasodilators often act directly on the vascular smooth muscle, this compound possesses a unique mechanism centered on neuronal signaling.
This compound (Ifenprodil): A Unique Neurovascular Modulator
This compound, with its active ingredient Ifenprodil, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing high selectivity for the GluN2B subunit.[1][2] This mechanism suggests a more complex, indirect pathway to vasodilation compared to direct-acting agents.
The proposed signaling pathway for Ifenprodil's vasodilatory effect involves its interaction with α1-adrenergic receptors, in addition to its primary NMDA receptor antagonism.[3][4] By blocking α1-adrenergic receptors on vascular smooth muscle, Ifenprodil can inhibit norepinephrine-induced vasoconstriction.
Signaling Pathway of Ifenprodil (this compound)
References
- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Vadilex (Ifenprodil) vs. Modern Treatments for Ear Diseases: A Comparative Guide for Researchers
An Objective Analysis of Therapeutic Strategies for Otologic Disorders
For decades, the management of complex ear diseases such as tinnitus, Meniere's disease, and sudden sensorineural hearing loss has posed significant challenges to the scientific and medical communities. The intricate pathophysiology of the inner ear, often involving a delicate interplay of vascular, neurochemical, and inflammatory factors, has made the development of universally effective treatments elusive. This guide provides a detailed comparison of Vadilex, a brand name for the drug Ifenprodil, and current therapeutic approaches for a range of otologic disorders. By presenting available experimental data, mechanisms of action, and clinical outcomes, this document aims to offer a valuable resource for researchers, scientists, and drug development professionals in the field of otology.
Executive Summary
Ifenprodil, the active ingredient in this compound, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] It also exhibits vasodilatory properties.[3][4] These mechanisms suggest a potential therapeutic role in ear diseases where excitotoxicity and vascular compromise are implicated. However, robust clinical evidence for Ifenprodil's efficacy in otologic conditions is limited, and its commercial availability is restricted.[5]
Modern treatments for ear diseases are diverse and tailored to the specific condition. They range from corticosteroids for sudden sensorineural hearing loss (SSNHL) to diuretics and betahistine for Meniere's disease, and otoprotective agents against cisplatin-induced hearing loss. Furthermore, other NMDA receptor antagonists are being actively investigated in clinical trials, particularly for tinnitus, highlighting the continued interest in this therapeutic target.
This guide will delve into a direct comparison of Ifenprodil with these modern treatments across four key areas: tinnitus, Meniere's disease, sudden sensorineural hearing loss, and cisplatin-induced ototoxicity.
Mechanism of Action: A Tale of Two Approaches
The therapeutic rationales for Ifenprodil and modern treatments stem from different, though sometimes overlapping, understandings of ear pathology.
Ifenprodil (this compound): Targeting Excitotoxicity and Vasculature
Ifenprodil's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, with a notable selectivity for the GluN2B subunit.[2][6][7] Glutamate is the primary excitatory neurotransmitter in the auditory system. Overactivation of NMDA receptors by excessive glutamate can lead to excitotoxicity, a process implicated in neuronal damage following ischemic events or acoustic trauma.[8][9] By blocking GluN2B-containing NMDA receptors, Ifenprodil can mitigate this excitotoxic cascade.[6][8]
Additionally, Ifenprodil is known to have vasodilatory effects, which could theoretically improve cochlear blood flow in conditions where ischemia is a contributing factor.[3][4] Some studies suggest it may also inhibit the reverse Na+/Ca2+ exchanger, further preventing calcium overload in neurons.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of transient global ischemia and a monoamine oxidase inhibitor ifenprodil on rat brain monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intratympanic Triamcinolone or Dexamethasone in Sudden Sensory Neural Hearing Loss: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Vadilex: A Comparative Analysis of its Therapeutic Effects in Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vadilex (ifenprodil) with alternative therapeutic agents for the treatment of intermittent claudication, a common symptom of peripheral artery disease. The analysis is based on available clinical data and a review of the pharmacological mechanisms of action.
Introduction to this compound (Ifenprodil)
This compound, the brand name for the active ingredient ifenprodil, is a vasoactive agent with a unique dual mechanism of action. It functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, showing marked selectivity for the GluN2B subunit, and also acts as an antagonist of alpha-1 adrenergic receptors.[1][2] This dual antagonism contributes to its vasodilatory effects and its potential neuroprotective properties.[1][2] Historically, this compound has been indicated for the symptomatic treatment of intermittent claudication. However, its commercialization has been discontinued in some regions, prompting a need for comparative evaluation with other available therapies.[3]
Therapeutic Alternatives in Intermittent Claudication
The primary therapeutic goals for intermittent claudication are to improve walking distance, reduce symptoms, and prevent the progression of underlying peripheral artery disease. Besides exercise therapy and risk factor management, several pharmacological agents are utilized. This guide will focus on two key alternatives to this compound: naftidrofuryl and pentoxifylline.
Comparative Efficacy: A Review of Clinical Data
Summary of Clinical Efficacy Data
| Drug | Key Efficacy Endpoint | Results | Citation |
| Naftidrofuryl | Improvement in Pain-Free Walking Distance (PFWD) | 37% greater improvement in PFWD compared to placebo. | [4] |
| Responder Rate (>50% improvement in PFWD) | 55% of patients on naftidrofuryl responded, compared to 30% on placebo. | [4] | |
| Pentoxifylline | Improvement in Maximal Walking Distance (MWD) | Significant increase in MWD (mean increase of 107 m, 54% from baseline) compared to placebo (mean increase of 65 m, 34% from baseline). However, some studies show efficacy similar to placebo. | [5] |
| Improvement in Pain-Free Walking Distance (PFWD) | Variable results across studies, with some showing a modest improvement over placebo. | [6][7] |
Mechanism of Action and Signaling Pathways
This compound (Ifenprodil)
This compound's therapeutic effects are attributed to its interaction with two distinct signaling pathways:
-
NMDA Receptor Antagonism: Ifenprodil selectively binds to the GluN1/GluN2B subunit interface of the NMDA receptor, acting as an allosteric inhibitor.[8][9] This inhibition reduces calcium influx into neurons, which can be beneficial in conditions of ischemic stress.
-
Alpha-1 Adrenergic Receptor Antagonism: By blocking alpha-1 adrenergic receptors, this compound inhibits the Gq protein-mediated signaling cascade.[1] This leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in reduced intracellular calcium release and subsequent smooth muscle relaxation and vasodilation.
Naftidrofuryl
Naftidrofuryl is a peripheral vasodilator that acts as a selective serotonin 5-HT2 receptor antagonist. This antagonism is thought to improve microcirculation and cellular metabolism in ischemic tissues.
Pentoxifylline
Pentoxifylline is a xanthine derivative that improves blood flow by increasing erythrocyte flexibility and decreasing blood viscosity. It is also believed to have anti-inflammatory properties.
Experimental Protocols
The following are representative experimental protocols from clinical trials evaluating the efficacy of naftidrofuryl and pentoxifylline in intermittent claudication.
Representative Protocol for a Naftidrofuryl Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trial.[10][11][12]
-
Patient Population: Patients with stable intermittent claudication (e.g., Fontaine stage II). Inclusion criteria often include an ankle-brachial index (ABI) ≤ 0.9 and a reproducible claudication distance on a standardized treadmill test.[10][11]
-
Intervention: Oral naftidrofuryl (e.g., 200 mg three times daily) or a matching placebo.[4]
-
Primary Outcome Measures: The primary efficacy endpoint is typically the change from baseline in pain-free walking distance (PFWD) or maximal walking distance (MWD) on a constant-load treadmill test (e.g., 3.2 km/h at a 10-12% grade).[10][13]
-
Data Analysis: Efficacy is assessed by comparing the relative improvement in walking distance between the naftidrofuryl and placebo groups. Responder analysis, defining a clinically meaningful response as a ≥50% improvement in walking distance, is also commonly performed.[4][11]
Representative Protocol for a Pentoxifylline Clinical Trial
-
Study Design: Randomized, double-blind, placebo-controlled trial.[5][14]
-
Patient Population: Patients with moderate to severe intermittent claudication.
-
Intervention: Oral pentoxifylline (e.g., 400 mg three times daily) or a matching placebo.[5]
-
Primary Outcome Measures: The primary outcome is the change in MWD, measured during a graded treadmill exercise test. PFWD is a common secondary endpoint.[5][6]
-
Data Analysis: The mean change in walking distance from baseline to the end of the treatment period is compared between the pentoxifylline and placebo groups.
Conclusion
This compound (ifenprodil) offers a unique dual mechanism of action by targeting both NMDA and alpha-1 adrenergic receptors. While direct comparative efficacy data is lacking, placebo-controlled trials of its alternatives, naftidrofuryl and pentoxifylline, provide valuable benchmarks for therapeutic effect in intermittent claudication. Naftidrofuryl has demonstrated a consistent and clinically meaningful improvement in walking distance. The efficacy of pentoxifylline has been more variable across studies. The choice of therapy for intermittent claudication should be guided by the individual patient's clinical profile, comorbidities, and a thorough assessment of the available evidence. Further research, including head-to-head trials, would be beneficial to definitively establish the comparative efficacy of these agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naftidrofuryl for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of cilostazol and pentoxifylline for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 8. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naftidrofuryl for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naftidrofuryl for intermittent claudication: meta-analysis based on individual patient data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of naftidrofuryl in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of "Vadilex" and its Analogs: A Guide for Researchers
In the landscape of neuropharmacology, the development of selective serotonin reuptake inhibitors (SSRIs) has marked a significant milestone in the treatment of various psychiatric disorders. While the compound "Vadilex" remains a hypothetical entity, this guide provides a comparative analysis of three well-established SSRIs that serve as its analogs: Sertraline, Fluoxetine, and Paroxetine. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by experimental data.
Mechanism of Action: Targeting the Serotonin Transporter
The primary mechanism of action for Sertraline, Fluoxetine, and Paroxetine is the selective inhibition of the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft, these compounds lead to an increased concentration of this neurotransmitter, thereby enhancing serotonergic signaling.
Comparative Performance Data
The following tables summarize the key in vitro binding affinities and pharmacokinetic properties of Sertraline, Fluoxetine, and Paroxetine.
Table 1: In Vitro Binding Affinity (Ki, nM) for Human Monoamine Transporters
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| Sertraline | 1.1 | Moderate Affinity | Moderate Affinity |
| Fluoxetine | 1.4 | Low Affinity | Low Affinity |
| Paroxetine | Potent Inhibitor | Moderate Affinity | Low Affinity |
Note: "Potent Inhibitor" indicates high affinity, though a specific Ki value from a direct comparative study with the other two was not available in the immediate search. "Moderate Affinity" and "Low Affinity" are qualitative descriptions from the literature and highlight the need for further direct comparative studies for precise selectivity ratios.
Table 2: Comparative Pharmacokinetic Properties
| Property | Sertraline | Fluoxetine | Paroxetine |
| Half-life (t½) | ~24 hours | 2-4 days (Parent) 7-15 days (Metabolite) | ~24 hours |
| Active Metabolite | Yes (Desmethylsertraline) | Yes (Norfluoxetine) | No |
| Protein Binding | ~98% | ~95% | ~95% |
| CYP450 Inhibition | Moderate CYP2D6 | Potent CYP2D6 | Potent CYP2D6 |
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol outlines a standard methodology for determining the in vitro inhibitory activity of a test compound on the human serotonin transporter.
1. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: Sertraline, Fluoxetine, Paroxetine.
-
Reference Compound: A known potent SSRI (e.g., unlabeled Citalopram).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
2. Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM
-
-
Independent Verification of Vadilex's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Vadilex (Ifenprodil) and its therapeutic alternatives, Naftidrofuryl and Pentoxifylline. The information presented is collated from independent studies to provide a clear, evidence-based overview of their respective mechanisms of action.
Comparative Analysis of Pharmacological Targets
This compound, known generically as Ifenprodil, exhibits a multi-target profile, distinguishing it from its common therapeutic alternatives. While all three compounds are categorized as peripheral vasodilators, their underlying molecular mechanisms differ significantly. The following tables summarize the available quantitative data from independent in vitro studies on their binding affinities and inhibitory concentrations.
| This compound (Ifenprodil): In Vitro Binding Affinity and Inhibitory Concentration | ||
| Target | Metric | Value |
| NMDA Receptor (GluN2B subunit) | Kᵢ | 5.8 nM[1] |
| NMDA Receptor (GluN2B subunit) | IC₅₀ (ion flux) | 223 nM[1] |
| G-protein-gated inwardly rectifying potassium (GIRK) channel 1/2 | IC₅₀ | 7.01 ± 0.92 µM |
| G-protein-gated inwardly rectifying potassium (GIRK) channel 2 | IC₅₀ | 8.76 ± 1.26 µM |
| G-protein-gated inwardly rectifying potassium (GIRK) channel 1/4 | IC₅₀ | 2.83 ± 0.69 µM |
| α1-Adrenergic Receptor | - | Antagonist activity confirmed, specific Kᵢ values vary by subtype.[2][3][4] |
| Serotonin (5-HT) Receptors | - | Interaction noted, but with lower affinity compared to primary targets.[1] |
| Naftidrofuryl: In Vitro Binding Affinity | ||
| Target | Metric | Value |
| 5-HT2A Receptor | pKᵢ | ~7.0-8.0 (depending on stereoisomer)[5][6][7] |
| Pentoxifylline: In Vitro Inhibitory Concentration | ||
| Target | Metric | Value (mM) |
| Phosphodiesterase (PDE) 4A | IC₅₀ | >1000 |
| Phosphodiesterase (PDE) 4B | IC₅₀ | 150 |
| Phosphodiesterase (PDE) 4C | IC₅₀ | >1000 |
| Phosphodiesterase (PDE) 4D | IC₅₀ | 150 |
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of these agents result in different intracellular signaling cascades.
This compound (Ifenprodil)
Ifenprodil's primary mechanism is the selective, non-competitive antagonism of the NMDA receptor at the GluN2B subunit.[1][8][9] This action is thought to underlie its neuroprotective effects. Additionally, its antagonism of α1-adrenergic receptors contributes to its vasodilatory properties by preventing vasoconstriction.[2][3] The inhibition of GIRK channels can modulate neuronal excitability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Bioactivity Assays: ELISA, Reporter Gene, and Cell Painting
In the landscape of drug discovery and development, the accurate assessment of compound bioactivity is paramount. Researchers rely on a variety of in vitro assays to determine the efficacy and mechanism of action of novel therapeutic candidates. The choice of assay can significantly impact the quality and interpretation of the resulting data. This guide provides a comprehensive cross-validation of three widely used bioactivity assays: the Enzyme-Linked Immunosorbent Assay (ELISA), cell-based reporter gene assays, and high-content Cell Painting assays. By presenting a side-by-side comparison of their performance, protocols, and applications, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate assay for their specific research questions.
Comparative Analysis of Bioactivity Assays
The selection of a bioactivity assay is a critical decision in the drug discovery workflow. Factors such as the specific biological question, the nature of the target, desired throughput, and budget all play a role. The following table summarizes the key performance characteristics of ELISA, reporter gene assays, and Cell Painting assays to facilitate an informed decision-making process.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Cell-Based Reporter Assay | High-Content Cell Painting Assay |
| Principle | Quantifies a specific protein (e.g., cytokine, phosphorylated protein) using antibody-antigen interactions. | Measures the activity of a specific signaling pathway by linking a reporter gene (e.g., luciferase, GFP) to a responsive promoter. | Quantifies a wide array of cellular morphological features using fluorescent dyes that label various organelles. |
| Primary Output | Concentration of a single analyte. | Luminescence, fluorescence, or colorimetric signal proportional to promoter activity. | A high-dimensional profile of ~1,500 morphological features per cell.[1][2] |
| Sensitivity | High (pg/mL to ng/mL range). | Very high, capable of detecting subtle changes in pathway activation. | High, can detect subtle and unexpected phenotypic changes.[1][2] |
| Specificity | High for the target analyte, dependent on antibody quality. | High for the targeted signaling pathway, dependent on the specificity of the promoter element. | Broad and unbiased; identifies phenotypic changes without pre-defined targets. |
| Throughput | Moderate to high (96- to 384-well plates). | High (96- to 384-well plates). | High (384- to 1536-well plates). |
| Cost per Sample | Low to moderate. | Moderate. | Low on a per-cell, per-feature basis, but requires significant initial investment in microscopy and analysis infrastructure. |
| Data Complexity | Low (single data point per sample). | Low to moderate (single or dual readout per sample). | Very high (large, multi-dimensional datasets). |
| Biological Context | Measures extracellular or intracellular protein levels. | Reflects transcriptional activation of a specific pathway within a cellular context. | Provides a holistic view of the cellular state, capturing a wide range of biological processes. |
| Example Application | Measuring cytokine secretion in response to a drug. | Screening for inhibitors of the NF-κB signaling pathway. | Identifying novel mechanisms of action by comparing compound-induced morphological profiles to a reference database. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific research. This section provides standardized methodologies for performing ELISA, a luciferase-based reporter gene assay, and a Cell Painting assay.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines the steps for a sandwich ELISA to quantify a specific protein in a sample.
-
Coating: A capture antibody specific for the target protein is diluted in a coating buffer and added to the wells of a 96-well plate. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well to prevent non-specific binding of subsequent reagents. The plate is incubated for 1-2 hours at room temperature.
-
Sample Incubation: The blocking buffer is removed, and the samples and standards (containing known concentrations of the target protein) are added to the wells. The plate is incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Detection Antibody Incubation: A detection antibody, which binds to a different epitope on the target protein and is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to each well. The plate is incubated in the dark for 15-30 minutes, allowing the enzyme to catalyze a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to quench the enzymatic reaction.
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of the target protein in the samples is determined by interpolating from the standard curve.
Cell-Based Reporter Gene Assay Protocol (Luciferase)
This protocol describes a typical workflow for a dual-luciferase reporter assay to measure the activity of a specific signaling pathway.
-
Cell Seeding: Cells are seeded into a 96-well white, clear-bottom plate and allowed to adhere overnight.
-
Transfection: Cells are co-transfected with two plasmids: a reporter plasmid containing the firefly luciferase gene under the control of a promoter responsive to the signaling pathway of interest, and a control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).
-
Compound Treatment: After 24-48 hours of incubation to allow for plasmid expression, the cells are treated with the test compounds or appropriate controls.
-
Incubation: The plate is incubated for a period sufficient to induce a response in the signaling pathway (typically 6-24 hours).
-
Cell Lysis: The culture medium is removed, and a passive lysis buffer is added to each well to lyse the cells and release the luciferase enzymes.
-
Luciferase Assay:
-
The plate is placed in a luminometer.
-
Luciferase Assay Reagent II (containing the firefly luciferase substrate) is injected into each well, and the firefly luciferase activity is measured.
-
Stop & Glo® Reagent (which quenches the firefly luciferase reaction and contains the Renilla luciferase substrate) is then injected into each well, and the Renilla luciferase activity is measured.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. The fold change in reporter activity relative to a vehicle control is then calculated.
High-Content Cell Painting Assay Protocol
This protocol provides a general workflow for the Cell Painting assay, a powerful method for morphological profiling.
-
Cell Seeding: Cells are seeded into optically clear-bottom 384-well plates and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with a library of compounds at various concentrations and incubated for a predetermined time (e.g., 24 or 48 hours).
-
Staining:
-
The cells are stained with a mitochondrial dye (e.g., MitoTracker Red CMXRos) in the culture medium for 30 minutes.
-
The cells are then fixed with 3.7% formaldehyde in PBS for 20 minutes.
-
The cells are washed twice with PBS.
-
The cells are permeabilized with 0.1% Triton X-100 in PBS for 15 minutes.
-
The cells are washed twice with PBS.
-
A staining solution containing a cocktail of fluorescent dyes is added to each well. This cocktail typically includes:
-
Hoechst 33342 (stains the nucleus)
-
Concanavalin A, Alexa Fluor 488 conjugate (stains the endoplasmic reticulum)
-
Phalloidin, Alexa Fluor 568 conjugate (stains F-actin)
-
Wheat-germ agglutinin, Alexa Fluor 555 conjugate (stains the Golgi apparatus and plasma membrane)
-
SYTO 14 green fluorescent nucleic acid stain (stains nucleoli and cytoplasmic RNA)
-
-
The plate is incubated for 30 minutes in the dark.
-
-
Washing: The cells are washed three times with PBS.
-
Image Acquisition: The plate is imaged using an automated high-content imaging system. Images are typically acquired in five fluorescent channels for the different stains.
-
Image Analysis:
-
Data Analysis: The high-dimensional feature data is analyzed to generate a morphological profile for each treatment condition. These profiles can be compared to identify compounds with similar mechanisms of action, to classify unknown compounds, or to identify novel bioactivities.
Visualizing Biological Complexity: Signaling Pathways and Experimental Workflows
To better understand the biological processes underlying the readouts of these assays, as well as the experimental procedures themselves, graphical representations are invaluable. The following diagrams were generated using the Graphviz DOT language to illustrate the MAPK/ERK signaling pathway, a key pathway in cell proliferation and differentiation, and the experimental workflow of a Cell Painting assay.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, leading to changes in gene expression and cellular responses. This pathway can be interrogated by all three of the discussed bioactivity assays. For instance, an ELISA could measure the phosphorylation of ERK, a reporter assay could measure the transcriptional activity of a downstream target like c-Fos, and a Cell Painting assay could capture the resulting morphological changes associated with cell proliferation or differentiation.
Caption: The MAPK/ERK signaling cascade from the cell surface to the nucleus.
Cell Painting Experimental Workflow
The Cell Painting assay involves a multi-step process from cell culture to data analysis. This workflow diagram illustrates the key stages of the experiment, highlighting the sequential nature of the protocol.
Caption: A simplified workflow of the Cell Painting bioactivity assay.
References
Vadilex: A Comparative Analysis Against Current Standards of Care in Peripheral Vascular Disease
For Immediate Release
This guide provides a detailed comparison of Vadilex (Ifenprodil) and its efficacy in relation to the current standards of care for Peripheral Vascular Disease (PVD). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available data.
This compound, known chemically as Ifenprodil, is a selective NMDA (N-methyl-D-aspartate) receptor antagonist.[1][2] It also exhibits antagonist activity at α1-adrenergic receptors and interacts with serotonin and sigma receptors.[2] Its primary therapeutic action in the context of PVD is as a cerebral and peripheral vasodilator.[2]
Current standards of care for PVD are multifaceted and can include lifestyle modifications, antiplatelet agents (e.g., aspirin, clopidogrel), statins, and in some cases, vasodilators. The National Comprehensive Cancer Network (NCCN) and other organizations like the American Society of Clinical Oncology (ASCO) establish guidelines that are considered the standard of care in many disease areas, which are based on long-standing clinical practice and data from large randomized clinical trials.[3][4]
Quantitative Data Summary
The following tables summarize hypothetical comparative data between this compound and a standard of care vasodilator, Cilostazol, for the treatment of intermittent claudication, a common symptom of PVD. This data is illustrative and based on typical endpoints for PVD clinical trials.
Table 1: Efficacy Comparison - Change in Maximal Walking Distance (MWD)
| Treatment Group | Baseline MWD (meters) | MWD at 12 Weeks (meters) | Mean Change from Baseline (meters) | p-value vs. Placebo |
| This compound (60 mg/day) | 150 | 225 | +75 | <0.05 |
| Cilostazol (100 mg BID) | 152 | 235 | +83 | <0.05 |
| Placebo | 148 | 170 | +22 | - |
Table 2: Safety and Tolerability Profile
| Adverse Event | This compound (n=250) | Cilostazol (n=250) | Placebo (n=250) |
| Headache | 15% | 30% | 10% |
| Dizziness | 12% | 8% | 5% |
| Palpitations | 5% | 10% | 2% |
| Diarrhea | 8% | 15% | 6% |
| Nausea | 10% | 7% | 4% |
Experimental Protocols
A representative Phase III, randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of this compound for intermittent claudication would be designed as follows:
Objective: To compare the efficacy and safety of this compound with placebo and an active comparator (Cilostazol) in patients with PVD and intermittent claudication.
Methodology:
-
Patient Population: Adults aged 40-80 with a diagnosis of PVD and a history of intermittent claudication for at least 6 months.
-
Inclusion Criteria: Ankle-Brachial Index (ABI) ≤ 0.90, ability to walk on a treadmill at a constant speed, and a baseline Maximal Walking Distance (MWD) between 100 and 300 meters.
-
Exclusion Criteria: Critical limb ischemia, recent cardiovascular event, and contraindications to any of the study medications.
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive this compound, Cilostazol, or a matching placebo for 12 weeks.
-
Primary Endpoint: Change from baseline in MWD at 12 weeks.
-
Secondary Endpoints: Change in pain-free walking distance, quality of life scores, and incidence of adverse events.
-
Assessments: MWD is assessed on a standardized treadmill test at screening, baseline, and weeks 4, 8, and 12. Safety is monitored through the collection of adverse events, vital signs, and laboratory tests at each visit.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an antagonist at the NMDA receptor, inhibiting glutamate-mediated calcium influx and subsequent vasoconstriction.
Experimental Workflow for a Comparative Clinical Trial
Caption: A typical workflow for a randomized controlled trial comparing this compound to a standard of care and placebo.
References
Assessing the Specificity of Vadilex (Ifenprodil) as a Vasodilator: A Comparative Guide
Introduction
Vadilex, with the active ingredient Ifenprodil, is a pharmacological agent recognized for its vasodilatory effects, particularly in cerebral and peripheral circulation. However, its classification simply as a vasodilator belies a more complex and multifaceted mechanism of action. Unlike traditional vasodilators that target specific pathways to induce smooth muscle relaxation, Ifenprodil exhibits a unique dual antagonism, acting on both N-methyl-D-aspartate (NMDA) receptors and alpha-1 (α1) adrenergic receptors.[1][2][3] This guide provides an objective comparison of this compound's vasodilatory profile against two established vasodilators with more conventional mechanisms: Prazosin, a selective α1-adrenergic antagonist, and Amlodipine, a dihydropyridine calcium channel blocker. By examining their signaling pathways, comparative potency, and the experimental protocols used for their assessment, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's specificity as a vasodilator.
Comparison of Mechanisms of Action
The vasodilatory effects of this compound, Prazosin, and Amlodipine originate from distinct molecular interactions that ultimately lead to the relaxation of vascular smooth muscle.
-
This compound (Ifenprodil): Ifenprodil's vasodilatory action is primarily attributed to its antagonism of α1-adrenergic receptors.[2] These Gq protein-coupled receptors, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that increases intracellular calcium (Ca2+) levels, leading to vasoconstriction. By blocking these receptors, Ifenprodil prevents this cascade, resulting in vasodilation. Concurrently, Ifenprodil is a potent non-competitive antagonist of NMDA receptors, with a high selectivity for the GluN2B subunit, a mechanism central to its neuroprotective effects but not directly involved in vasodilation.[3][4][5]
-
Prazosin: Prazosin is a highly selective and reversible antagonist of α1-adrenergic receptors.[6] Its mechanism is a targeted blockade of the same pathway inhibited by Ifenprodil to achieve vasodilation. By competitively inhibiting the binding of norepinephrine to α1-receptors on vascular smooth muscle, Prazosin effectively reduces systemic vascular resistance and lowers blood pressure.[6]
-
Amlodipine: Amlodipine belongs to the dihydropyridine class of calcium channel blockers. Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular Ca2+, a critical step for muscle contraction. The resulting decrease in intracellular Ca2+ concentration leads to smooth muscle relaxation and vasodilation.
Signaling Pathway Diagrams
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. benchchem.com [benchchem.com]
- 3. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vadilex (Ifenprodil) for Intermittent Claudication
This guide provides a comprehensive comparison of historical clinical data for Vadilex (ifenprodil) against other therapeutic alternatives for the treatment of intermittent claudication, a common symptom of peripheral artery disease. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of performance based on available clinical evidence.
Executive Summary
This compound, the brand name for ifenprodil, is a vasodilator with a unique mechanism of action primarily involving the antagonism of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. While historical clinical data for this compound in intermittent claudication is limited, available studies suggest a potential benefit in improving tissue oxygenation. This guide compares these findings with data from more extensively studied alternatives such as cilostazol, pentoxifylline, and naftidrofuryl, which have primarily been evaluated based on their impact on walking distance. Direct head-to-head comparative trials are notably absent in the reviewed literature, making a definitive performance ranking challenging.
Quantitative Data Comparison
Due to the differing primary endpoints in clinical trials, the quantitative performance of this compound and its alternatives are presented in separate tables.
Table 1: Clinical Performance of this compound (Ifenprodil)
| Endpoint | Intervention | Result | Study |
| Half-Hypoxia Area | Injectable Ifenprodil Tartrate | +34.9% improvement | [1] |
| Half-Hypoxia Recovery Time | Injectable Ifenprodil Tartrate | +30.2% improvement | [1] |
| Quality of Life | Oral Ifenprodil Tartrate (20 mg, 3x daily for 1 year) | Significant improvement in ARTEMIS questionnaire scores from month 3 to 12 | [2] |
Table 2: Clinical Performance of Alternative Therapies
| Drug | Endpoint | Result | Study |
| Cilostazol (100 mg, 2x daily) | Absolute Claudication Distance | 47% increase | [3] |
| Naftidrofuryl | Pain-Free Walking Distance | 1.37 ratio of relative improvement vs. placebo | |
| Pentoxifylline (400 mg, 3x daily) | Total Walking Distance | 170% increase at 12 months (vs. 131% for placebo) | [4] |
| Pentoxifylline | Pain-Free Walking Distance | 360.5% increase at 20 weeks (vs. 252% for placebo) | [5] |
Experimental Protocols
This compound (Ifenprodil) - Transcutaneous Oxygen Tension (TcPO2) Measurement
A randomized, double-blind, placebo-controlled study involving 20 patients with stage II occlusive arterial disease was conducted.[1] Patients received either injectable ifenprodil tartrate or a placebo. TcPO2 was continuously measured using electrodes placed on the skin of the lower limb while the patients walked on a treadmill. The key parameters assessed were the "half-hypoxia area," representing the overall evolution of tissue ischemia, and the "half-hypoxia recovery time," indicating the time taken for tissue oxygenation to return to baseline after exercise.[1]
Alternative Therapies - Treadmill Walking Distance
The efficacy of cilostazol, pentoxifylline, and naftidrofuryl has been predominantly evaluated using standardized treadmill tests to measure changes in walking distance. While protocols vary between studies, a common approach involves a constant speed (e.g., 3.2 km/h) with a fixed or progressively increasing incline (e.g., 10-12.5%).[6][7] The primary endpoints are typically:
-
Pain-Free Walking Distance (PFWD) or Initial Claudication Distance (ICD): The distance a patient can walk before the onset of claudication pain.
-
Absolute Claudication Distance (ACD) or Maximal Walking Distance (MWD): The maximum distance a patient can walk before the pain becomes severe enough to force them to stop.
For instance, in a key cilostazol trial, a constant speed of 3.2 km/h and a fixed incline of 12.5% were used.[6] Pentoxifylline trials have utilized various protocols, with speeds commonly around 3 km/hour and gradients ranging from 0% to 12.5%.[7]
Mechanism of Action & Signaling Pathway
Ifenprodil is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[8][9] While the complete signaling cascade in the context of intermittent claudication is not fully elucidated, evidence suggests that peripheral NMDA receptor activation can trigger cardiovascular oxidative stress through a PI3K-ERK1/2-NO signaling pathway, leading to vasoconstriction.[10] By blocking the GluN2B subunit, ifenprodil may inhibit this pathway, leading to vasodilation and improved blood flow to ischemic tissues. The proposed mechanism involves the attenuation of calcium influx and a reduction in reactive oxygen species (ROS) generation within the vasculature.[10][11]
Caption: Ifenprodil's proposed mechanism of action in promoting vasodilation.
Quality of Life Assessment
Clinical trials of ifenprodil for intermittent claudication have utilized the ARTEMIS questionnaire to assess its impact on patient quality of life.[2][12] This self-administered questionnaire is composed of a general health instrument (SF-36) and a specific module for intermittent claudication.[12] Studies have shown that the ARTEMIS questionnaire can effectively describe the quality of life in patients with intermittent claudication, with scores correlating with walking distance.[12][13] The questionnaire evaluates various parameters, including physical performance and the psychological and social aspects affected by the condition.[12] An open, prospective, multicenter study demonstrated a significant improvement in quality-of-life scores from the third month of treatment with ifenprodil, which was sustained over a 12-month period.[2]
References
- 1. Evaluation of ifenprodil efficacy on exercise-induced tissue ischemia in stage II arteriopathy by measurement of transcutaneous oxygen tension during a standard treadmill test: double-blind study of injectable ifenprodil versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Quality of life of patient with peripheral arterial obliterative disease treated with ifenprodil tartrate. Results of an ARTEMIS study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of long-distance intermittent claudication with pentoxifylline: a 12-month, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of severe intermittent claudication with pentoxifylline: a 40-week, controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Vascular PI3K/Akt-NOX Signaling Underlies the Peripheral NMDAR-Mediated Pressor Response in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Measurement of quality of life in intermittent claudication. Clinical validation of a questionnaire] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Evaluation of the impact of peripheral obliterative arteriopathy on quality of life] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-Based Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of piperidine-based vasodilators, focusing on their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their performance. The information presented is intended to be an objective resource for professionals in the fields of pharmacology and drug development.
Introduction to Piperidine-Based Vasodilators
The piperidine scaffold is a prevalent structural motif in a variety of pharmaceuticals, including a notable class of vasodilators. These compounds elicit their effects by relaxing the smooth muscle of blood vessels, leading to vessel widening and a subsequent decrease in blood pressure. This guide will focus on a comparative analysis of prominent piperidine-containing vasodilators, including the potassium channel openers minoxidil and pinacidil, and the naturally occurring calcium channel blocker, piperine.
Comparative Efficacy and Potency
The vasodilatory potency of a compound is a critical determinant of its therapeutic potential. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect. A lower EC50 value indicates greater potency.
| Compound | Mechanism of Action | EC50 (µM) | Experimental Model | Reference |
| Minoxidil | KATP Channel Opener | ~210 | Serotonin-contracted rat aortic strips | [1] |
| Pinacidil | KATP Channel Opener | 0.3 | Serotonin-contracted rat aortic strips | [1][2] |
| Piperine | Calcium Channel Blocker | Not explicitly stated, but inhibits high K+ precontractions | Rabbit aortic rings | [3] |
Note: The provided EC50 values are from in vitro studies and may not directly translate to in vivo efficacy. Direct comparative studies under identical conditions are necessary for a definitive ranking of potency.
Mechanisms of Action and Signaling Pathways
The vasodilatory effects of piperidine-based compounds are mediated through distinct signaling pathways.
Potassium Channel Openers: Minoxidil and Pinacidil
Minoxidil and pinacidil exert their vasodilatory effects by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and subsequently leading to smooth muscle relaxation and vasodilation.
Calcium Channel Blockers: Piperine
Piperine, an alkaloid found in black pepper, induces vasodilation by acting as a calcium channel blocker.[3] It inhibits the influx of extracellular calcium through voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation.
Experimental Protocols
Aortic Ring Vasodilation Assay
This ex vivo technique is fundamental for characterizing the pharmacological properties of vasoactive compounds.
1. Aortic Ring Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.[5]
2. Mounting and Equilibration:
-
Suspend the aortic rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2).
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60 minutes, replacing the Krebs-Henseleit solution every 15 minutes.[5]
3. Viability and Endothelium Integrity Check:
-
After equilibration, induce a sustained contraction with 1 µM phenylephrine.
-
Once the contraction has stabilized, add 10 µM acetylcholine to assess endothelium integrity. A relaxation of more than 80% indicates a healthy, intact endothelium.[5]
4. Vasodilation Assay:
-
Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Induce a stable contraction with a vasoconstrictor (e.g., 1 µM phenylephrine or a high concentration of KCl).
-
Once the contraction is stable, add the test compound (e.g., minoxidil, pinacidil, or piperine) in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.[5]
Patch-Clamp Electrophysiology for KATP Channel Activity
The patch-clamp technique allows for the direct measurement of ion channel activity in cell membranes.
1. Cell Preparation:
-
Isolate vascular smooth muscle cells from an appropriate tissue source.
2. Pipette and Solutions:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 1-3 MΩ.
-
The pipette solution (intracellular) should contain a high concentration of potassium and ATP to study KATP channels.
-
The bath solution (extracellular) should be a physiological saline solution.
3. Whole-Cell Configuration:
-
Achieve a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette to gain electrical access to the cell's interior.
4. Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage steps to elicit membrane currents.
-
Perfuse the cell with a solution containing the KATP channel opener (e.g., minoxidil or pinacidil) and record the change in outward current.
-
The increase in outward current, which can be blocked by a KATP channel inhibitor like glibenclamide, confirms the opening of KATP channels.[6]
References
- 1. Effects of pinacidil on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure lowering and vasomodulator effects of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of "Vadilex"
Disclaimer: Initial searches for a substance specifically named "Vadilex" did not yield a corresponding Safety Data Sheet (SDS). The following disposal procedures are based on general best practices for laboratory chemical waste management. It is imperative for all personnel to locate and strictly adhere to the official manufacturer's SDS for "this compound" before handling or disposal. The SDS will contain specific, critical information regarding the hazards, necessary precautions, and appropriate disposal methods for this particular substance.
Immediate Safety and Logistical Information
Proper disposal of any chemical, including "this compound," is a critical component of laboratory safety and environmental responsibility. The procedures outlined below provide a general framework for handling and disposing of chemical waste. These steps should be adapted to comply with the specific guidelines found in the product's SDS and all applicable local, regional, and national regulations.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If the SDS indicates significant inhalation hazards, use a fume hood and appropriate respiratory protection.
-
Avoid Contamination: Do not mix "this compound" with incompatible waste streams. Cross-contamination can lead to dangerous chemical reactions. Refer to the SDS for incompatibility information.
-
Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[1] For larger spills, follow the emergency procedures outlined in the SDS. After absorption, collect the material in a suitable, labeled container for disposal.[1] Following product recovery, flush the area with water.[1]
-
Container Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste"), associated hazards, and the date of accumulation.
Quantitative Data for Chemical Waste Management
The following table should be populated with specific data from the "this compound" Safety Data Sheet. This information is crucial for accurate waste characterization and disposal.
| Parameter | Value (To be sourced from this compound SDS) | Significance for Disposal |
| RCRA Hazardous Waste # | e.g., D001, U123, etc. | Determines the specific US EPA regulations that govern disposal. |
| pH | e.g., <2, >12.5, or neutral | Indicates corrosivity. Highly acidic or basic waste requires specialized containers and disposal procedures. |
| Flash Point | e.g., < 60°C (140°F) | Identifies ignitable waste, which has stringent storage and disposal requirements to prevent fires.[1] |
| Toxicity Characteristics | List of toxic components and TCLP limits | Determines if the waste is toxic and must be managed as hazardous waste to prevent environmental contamination. |
| Reactive Hazards | e.g., Water-reactive, forms peroxides | Highlights potential for dangerous reactions during storage or disposal, requiring specific handling protocols. |
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the disposal of "this compound." This is a generalized procedure and must be verified against the specific instructions in the product's SDS.
Experimental Protocol: Chemical Waste Segregation and Disposal
-
Consult the SDS: Before beginning any work, thoroughly review the "Disposal considerations," "Handling and storage," and "Hazards identification" sections of the "this compound" SDS.[1]
-
Select Waste Container: Choose a waste container that is compatible with "this compound." The container must be in good condition, with a secure, tight-fitting lid.[1]
-
Label the Container: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name and any hazardous characteristics (e.g., ignitable, corrosive, toxic).
-
Transfer Waste: Carefully transfer the "this compound" waste into the labeled container. If the substance is a liquid, use a funnel to prevent spills. For solid waste, ensure it is properly contained. Do not overfill the container; allow for at least 10% headspace to accommodate expansion.
-
Store Waste Appropriately: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]
-
Arrange for Disposal: Once the container is full, or in accordance with institutional timelines, contact your organization's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain a log of all hazardous waste generated, including the amount of "this compound" waste, the date it was added to the container, and the date of final disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of a laboratory chemical like "this compound."
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
Personal protective equipment for handling Vadilex
Vadillex Handling and Safety Protocol
Disclaimer: The substance "Vadillex" is not a recognized chemical compound and is presumed to be fictional. The following information is provided as a detailed, illustrative example of a safety and logistical guide for handling a hazardous chemical, adhering to the user's specified format. All data and procedures are hypothetical.
Essential Safety and Logistical Information
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for the safe management of Vadilex in a laboratory setting. This compound is a potent, synthetic organometallic compound that is highly reactive and poses significant health risks upon exposure.
Hazard Summary
Vadillex is classified as a highly toxic, corrosive, and air-sensitive substance. It is a severe respiratory and skin sensitizer. Acute exposure can lead to severe chemical burns, respiratory distress, and potential long-term neurological damage. Chronic exposure, even at low levels, is linked to an increased risk of organ damage.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid, solution, or in reaction mixtures).
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Material/Standard |
| Respiratory | Full-face respirator with combination organic vapor/acid gas/P100 cartridges. | NIOSH approved |
| Eye & Face | Chemical splash goggles and a face shield. | ANSI Z87.1 compliant |
| Hand | Double-gloving system: Inner layer of nitrile gloves, outer layer of butyl rubber or Viton™ gloves. | ASTM F739 tested |
| Body | Flame-resistant (FR) lab coat worn over chemical-resistant coveralls. | NFPA 2112 compliant |
| Foot | Closed-toe, chemical-resistant safety shoes. | ASTM F2413 compliant |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).
Preparation
-
Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before introducing this compound into the fume hood.
-
Don the required PPE as specified in Table 1.
-
Prepare a quench solution (e.g., 10% sodium bisulfite solution) and have it readily accessible within the fume hood.
-
Have a spill kit rated for reactive and corrosive materials immediately available.
Handling and Use
-
Dispense this compound powder using non-sparking tools.
-
When preparing solutions, slowly add this compound to the solvent while stirring. The process is highly exothermic.
-
Maintain a log of the amount of this compound used and the date.
-
Upon completion of the experiment, decontaminate all surfaces and equipment that have come into contact with this compound using the prepared quench solution.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of accordingly.
Waste Segregation
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials must be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions and quenched reaction mixtures must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.
Waste Disposal Procedure
-
All this compound waste containers must be clearly labeled with "Hazardous Waste, this compound" and the specific contents.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
Experimental Protocols and Visualizations
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the standard procedure for preparing a 1M solution of this compound in an anhydrous solvent.
Emergency Response for this compound Exposure
The following decision tree outlines the immediate actions to be taken in the event of an accidental exposure to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
